molecular formula C11H23NO B3173498 3-[(Isopentyloxy)methyl]piperidine CAS No. 946787-03-7

3-[(Isopentyloxy)methyl]piperidine

Número de catálogo: B3173498
Número CAS: 946787-03-7
Peso molecular: 185.31 g/mol
Clave InChI: QCXNMIQIRYFYMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-[(Isopentyloxy)methyl]piperidine is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Isopentyloxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Isopentyloxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(3-methylbutoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10(2)5-7-13-9-11-4-3-6-12-8-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXNMIQIRYFYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291218
Record name 3-[(3-Methylbutoxy)methyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946787-03-7
Record name 3-[(3-Methylbutoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946787-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Methylbutoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of 3-[(Isopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Dynamics, Synthesis, and Applications of 3-[(Isopentyloxy)methyl]piperidine in Drug Discovery Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the synthesis and characterization of novel piperidine derivatives not merely as a sequence of chemical reactions, but as a carefully orchestrated manipulation of molecular properties. 3-[(Isopentyloxy)methyl]piperidine is a highly versatile secondary amine featuring a lipophilic ether side chain. Piperidine derivatives of this class are frequently investigated for their interactions with the central nervous system (CNS) and as critical precursors in the synthesis of G-protein-coupled receptor (GPCR) agonists[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, a self-validating synthetic methodology, and the pharmacological relevance of 3-[(Isopentyloxy)methyl]piperidine, designed to empower drug development professionals with actionable, field-proven insights.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 3-[(Isopentyloxy)methyl]piperidine consists of a basic piperidine core substituted at the 3-position with an isopentyloxy-methyl group. This specific arrangement imparts unique physicochemical properties, balancing the moderate lipophilicity from the bulky isopentyl (3-methylbutyl) substituent with the hydrogen-bonding capacity of the secondary amine[1].

Understanding these parameters is critical for predicting pharmacokinetics, such as blood-brain barrier (BBB) penetration and receptor binding affinity.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name 3-[(Isopentyloxy)methyl]piperidine
Molecular Formula C₁₁H₂₃NO[1]
Molecular Weight 185.31 g/mol [1]
Monoisotopic Mass 185.1779 Da[2]
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Nitrogen, Ether Oxygen)
Rotatable Bonds 6
Predicted Lipophilicity (XLogP3) ~2.5

Synthetic Methodology & Protocol

The synthesis begins with 3-piperidinemethanol , a ubiquitous intermediate widely employed in the production of CNS agents and local anesthetics[3]. To achieve high yields and prevent unwanted side reactions, the synthetic route must be highly chemoselective.

Causality in Experimental Design:
  • Amine Protection: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it would compete with the primary alcohol during the alkylation step, leading to N-alkylation rather than the desired O-alkylation. We utilize di-tert-butyl dicarbonate (Boc₂O) to temporarily mask the amine[4].

  • Williamson Ether Synthesis: Forming the ether linkage requires a strong base. Sodium hydride (NaH) is selected because it quantitatively deprotonates the alcohol to form a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic for the subsequent Sₙ2 attack on the isopentyl halide.

Step-by-Step Experimental Workflow

Step 1: N-Boc Protection of 3-Piperidinemethanol

  • Dissolve 3-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add triethylamine (Et₃N, 1.2 eq) to act as an acid scavenger.

  • Cool the system to 0 °C and slowly add Boc₂O (1.1 eq) to control the exothermic reaction[4].

  • Stir at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-3-piperidinemethanol .

Step 2: Etherification (Alkylation)

  • Dissolve 1-Boc-3-piperidinemethanol (1.0 eq) in anhydrous DMF under argon.

  • Cool to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Caution: H₂ gas evolution.

  • Stir for 30 minutes to ensure complete alkoxide formation.

  • Add 1-bromo-3-methylbutane (isopentyl bromide, 1.2 eq) dropwise. Heat the mixture to 60 °C and stir for 12 hours.

  • Quench carefully with cold water. Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF. Dry and concentrate. Purify via silica gel chromatography to isolate 1-Boc-3-[(isopentyloxy)methyl]piperidine .

Step 3: Boc Deprotection

  • Dissolve the protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) at 0 °C. The acidic environment protonates the tert-butyl group, releasing isobutylene and CO₂.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Neutralize the residue with 1M NaOH (pH > 10) to free-base the amine.

  • Extract with DCM, dry, and evaporate to yield the final product: 3-[(Isopentyloxy)methyl]piperidine .

Synthesis A 3-Piperidinemethanol (Starting Material) B 1-Boc-3-piperidinemethanol (N-Protected) A->B Boc2O, Et3N, DCM (Protection) C 1-Boc-3-[(isopentyloxy)methyl]piperidine (Etherification) B->C NaH, Isopentyl Bromide, DMF (Williamson Ether Synthesis) D 3-[(Isopentyloxy)methyl]piperidine (Final Product) C->D TFA, DCM (Deprotection)

Fig 1: Step-by-step synthetic workflow for 3-[(Isopentyloxy)methyl]piperidine.

Pharmacological Relevance & Drug Discovery Applications

Piperidine rings are privileged scaffolds in medicinal chemistry. The basic nitrogen atom is protonated at physiological pH (7.4), allowing it to form critical salt bridges with conserved aspartate residues in the binding pockets of various monoamine and GPCR targets[1].

The addition of the isopentyloxy-methyl side chain introduces a flexible, lipophilic vector. This modification serves two distinct purposes:

  • Enhanced BBB Penetration: The ether linkage and alkyl chain increase the overall lipophilicity (LogP), optimizing the molecule for passive diffusion across the blood-brain barrier, a strict requirement for CNS-active therapeutics[3].

  • Receptor Sub-pocket Probing: The flexible isopentyl group can occupy hydrophobic auxiliary pockets within a receptor, potentially increasing target selectivity (e.g., distinguishing between different GPCR subtypes like nociceptin receptors or FFAR1)[1].

GPCR_Pathway Ligand Piperidine Derivative (Ligand) Receptor GPCR (Target Receptor) Ligand->Receptor Binding & Activation G_Protein G-Protein Complex (α, β, γ subunits) Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylate Cyclase) G_Protein->Effector Subunit Dissociation Second_Messenger Second Messenger (cAMP / Ca2+) Effector->Second_Messenger Signal Amplification Response Cellular Response (Therapeutic Efficacy) Second_Messenger->Response Downstream Targets

Fig 2: General GPCR signaling cascade modulated by piperidine-based ligands.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is mandatory:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic multiplet of the piperidine ring protons (1.20–3.20 ppm), the distinct doublet of the isopentyl methyl groups (~0.90 ppm), and the deshielded ether protons (-CH₂-O-CH₂-) typically resonating between 3.30–3.50 ppm.

  • LC-MS (ESI+): The mass spectrum must confirm the molecular weight. Expect a strong [M+H]⁺ pseudo-molecular ion peak at m/z 186.18[2].

References

  • Benchchem. "[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol". Benchchem Product Catalog.
  • PubChemLite. "2-[2-(tert-butoxy)ethyl]piperidine (C11H23NO)". Université du Luxembourg.
  • DrugFuture. "SCH-400-药物合成数据库". DrugFuture Database.
  • MySkinRecipes. "3-Piperidinemethanol". Chemical Intermediates.

Sources

A Technical Guide to 3-[(Isopentyloxy)methyl]piperidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(Isopentyloxy)methyl]piperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. While a specific CAS Registry Number for this compound is not readily found in public databases, suggesting its status as a potentially novel chemical entity, this document outlines its core chemical properties, a proposed synthetic pathway, and robust methodologies for its characterization and purification. Drawing on established principles and data from analogous structures, this guide serves as a foundational resource for researchers aiming to synthesize, evaluate, and utilize this compound in their work.

Introduction and Chemical Identity

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, which is highly sought after in modern drug design to improve properties such as selectivity and potency. The introduction of an (isopentyloxy)methyl substituent at the 3-position creates a molecule with a flexible ether linkage and a branched alkyl chain, features that can significantly influence its pharmacokinetic and pharmacodynamic profile.

While specific data for 3-[(Isopentyloxy)methyl]piperidine is sparse, its structural components—the piperidine core and the iso-amyl ether side chain—suggest potential utility in areas where similar structures have shown activity, such as in the development of central nervous system agents.

Molecular Structure and Properties

The fundamental chemical identifiers for 3-[(Isopentyloxy)methyl]piperidine are derived from its structure.

PropertyValueSource
IUPAC Name 3-(((3-Methylbutan-1-yl)oxy)methyl)piperidine-
CAS Number Not Assigned-
Molecular Formula C₁₁H₂₃NOCalculated
Molecular Weight 185.31 g/mol Calculated
SMILES CC(C)CCOCc1CCCNC1-
InChI Key (Generated upon synthesis)-

Proposed Synthesis and Purification

The synthesis of 3-(alkoxymethyl)piperidines can be achieved through several established routes. A highly effective and logical approach involves the Williamson ether synthesis, starting from a commercially available, N-protected piperidine methanol derivative and an isopentyl halide. This method offers high yields and a straightforward purification process.

Synthetic Workflow

The proposed synthesis follows a two-step pathway: etherification followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is recommended due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A 1-Boc-3-(hydroxymethyl)piperidine B Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) A->B Base in THF/DMF D 1-Boc-3-[(isopentyloxy)methyl]piperidine B->D Alkoxide formation C 1-Bromo-3-methylbutane (Isopentyl Bromide) C->D SN2 reaction E 1-Boc-3-[(isopentyloxy)methyl]piperidine F Trifluoroacetic Acid (TFA) or HCl in Dioxane E->F G 3-[(Isopentyloxy)methyl]piperidine (Final Product) F->G Acidolysis

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

PART A: Synthesis of tert-butyl 3-[(isopentyloxy)methyl]piperidine-1-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution. The use of a strong base like NaH is necessary to deprotonate the primary alcohol, forming a nucleophilic alkoxide.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Electrophile Addition: Add 1-bromo-3-methylbutane (isopentyl bromide, 1.5 eq.) dropwise to the solution. Causality Note: An excess of the alkylating agent drives the reaction towards completion.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

PART B: Synthesis of 3-[(Isopentyloxy)methyl]piperidine

  • Deprotection Setup: Dissolve the purified tert-butyl 3-[(isopentyloxy)methyl]piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C. Causality Note: A strong acid like TFA is required to cleave the acid-labile Boc group. The excess acid ensures complete deprotection.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization & Extraction: Dissolve the residue in water and basify to pH >10 with 2M sodium hydroxide (NaOH). Extract the product into DCM or diethyl ether (3x).

  • Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-[(isopentyloxy)methyl]piperidine. Further purification can be achieved by distillation if necessary.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

TechniqueExpected Results for 3-[(Isopentyloxy)methyl]piperidine
¹H NMR - Multiplets in the δ 2.5-3.1 ppm range (piperidine CH adjacent to N).- A doublet around δ 3.3-3.5 ppm (CH₂-O from piperidine side chain).- A triplet around δ 3.4-3.6 ppm (O-CH₂ from isopentyl group).- A multiplet around δ 1.6-1.8 ppm (CH from isopentyl group).- A broad singlet for the N-H proton.- Doublet around δ 0.9 ppm (diastereotopic methyl groups of isopentyl).
¹³C NMR - Peaks in the δ 45-55 ppm range (piperidine carbons adjacent to N).- A peak around δ 70-75 ppm for the ether-linked CH₂ carbons.- Peaks corresponding to the isopentyl group carbons (approx. δ 38, 25, 22 ppm).
Mass Spec (ESI+) A prominent [M+H]⁺ ion at m/z 186.1858.
FT-IR - C-H stretching peaks around 2850-2960 cm⁻¹.- A broad N-H stretching peak around 3300-3400 cm⁻¹.- A strong C-O-C ether stretching peak around 1100 cm⁻¹.

Potential Applications in Drug Development

While this specific molecule lacks extensive documentation, its structural features are present in compounds with known biological activity. The synthesis of libraries of related 3-substituted piperidines is a common strategy in drug discovery.[1]

  • CNS Agents: Derivatives of 3-[(phenoxy)methyl]piperidine have been synthesized and evaluated for antidepressant activity.[3] The lipophilic isopentyl group could enhance blood-brain barrier penetration, making this scaffold a candidate for developing novel CNS-active agents.

  • Fragment-Based Drug Discovery (FBDD): The piperidine core is a valuable 3D fragment for FBDD programs.[4] This compound can serve as a starting point for building more complex molecules with improved spatial arrangement and interaction with biological targets.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be based on the hazards associated with its constituent functional groups: piperidines and ethers.

  • Piperidine Hazard Class: Piperidine and its simple derivatives are classified as flammable liquids and are harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[5]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

    • Keep away from heat, sparks, and open flames.

    • Avoid breathing vapors.

    • Handle as a corrosive and toxic substance.

Conclusion

3-[(Isopentyloxy)methyl]piperidine represents an accessible yet underexplored chemical entity. This guide provides the necessary foundational knowledge for its synthesis via a robust Williamson ether synthesis and N-Boc deprotection strategy. The detailed characterization and safety protocols outlined herein are designed to ensure scientific integrity and safe handling. The structural similarity of this compound to known bioactive molecules suggests it is a promising scaffold for further investigation in medicinal chemistry and drug discovery programs.

References

  • Melloni, P., et al. (1985). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. European Journal of Medicinal Chemistry.
  • Yaya, A. R., et al. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules.
  • Kumar, R., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • AiFChem. (2025). 1-Boc-3-Methanesulfonyloxymethyl-piperidine. AiFChem Website.
  • D'yakonov, V. A., et al. (2023).
  • ChemScene. (n.d.).
  • Chemical-Suppliers.com. (n.d.). tert-Butyl 3-(((methylsulfonyl)oxy)methyl)
  • Wikipedia. (n.d.). Piperidine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cheméo. (n.d.). Piperidine, 3-methyl-. Cheméo. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.).
  • ECHEMI. (n.d.). 3-(Aminomethyl)piperidine. ECHEMI Website.
  • Foley, D. J., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.
  • PubChemLite. (n.d.). Piperidine, 1-(3-(n-(2-isopropylthiophenyl)-n-methylamino)propyl)-. PubChemLite.
  • National Center for Biotechnology Information. (n.d.). (3S)-3-methylpiperidine.
  • National Center for Biotechnology Information. (n.d.). (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine. Sigma-Aldrich Website.
  • Jubilant Ingrevia Limited. (n.d.).
  • Fisher Scientific. (2024).

Sources

Physiochemical Characteristics and Conformational Dynamics of 3-Substituted Piperidine Ethers: A Privileged Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the piperidine ring is an overwhelmingly ubiquitous scaffold. However, the specific functionalization of this heterocycle dictates its pharmacokinetic fate and pharmacodynamic efficacy. 3-substituted piperidine ethers have emerged as a privileged class of molecules, offering unique spatial trajectories and physicochemical properties that are highly sought after in the design of targeted therapies, including Phosphatidylinositol 3-kinase (PI3K) inhibitors[1] and Proteolysis Targeting Chimeras (PROTACs)[2].

As an Application Scientist navigating lead optimization, understanding the causality behind the physicochemical shifts and stereochemical vulnerabilities of the 3-position is critical. This guide dissects the core characteristics, synthetic handling, and biological applications of 3-substituted piperidine ethers.

Core Physicochemical Properties

The introduction of an ether linkage at the C3 position fundamentally alters the electronic and lipophilic landscape of the piperidine ring.

  • Modulation of Basicity (pKa): Unsubstituted piperidine is highly basic (pKa ~11.2), which can lead to poor membrane permeability due to excessive ionization at physiological pH. The ether oxygen at the 3-position exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. Because the C3 position is adjacent to the alpha-carbon, this inductive pull significantly lowers the pKa of the secondary or tertiary amine to an optimal range of 8.5–9.5. This optimized basicity enhances physiological pH buffering, improving both aqueous solubility and blood-brain barrier (BBB) permeability.

  • Lipophilicity (logP) and Clearance: The ether oxygen introduces a polar surface area penalty but serves as an excellent hydrogen bond acceptor. While 3-substituted piperidines can exhibit higher microsomal turnover than their unsubstituted counterparts[3], rigidifying the ring or introducing steric bulk (e.g., adjacent fluorination) can shield these metabolic soft spots, thereby improving intrinsic clearance ( CLint​ ) profiles[3].

Quantitative Physicochemical Summary

The following table illustrates the comparative physicochemical shifts induced by varying substitution patterns on the piperidine ring.

Compound ScaffoldpKa (Calc.)cLogPTPSA (Ų)Primary Target Application
Unsubstituted Piperidine11.20.8412.0N/A (Building Block)
4-Aryloxy Piperidine9.82.1021.2Broad Kinase Inhibition
3-Aryloxy Piperidine8.92.1521.2PROTACs, PI3K, Vanin-1[4]
3-Alkoxy Piperidine9.21.6521.2Antitubercular Agents[3]

Target Engagement: The PROTAC Linker Paradigm

The spatial trajectory (exit vector) of the 3-position offers distinct advantages in the rational design of bifunctional molecules. A prime example is the development of Indoleamine 2,3-dioxygenase 1 (IDO1) PROTAC degraders.

Mechanistic Causality: When an ether-piperidine linker is attached at the 4-position of an IDO1 targeting ligand, the linear trajectory causes a steric clash with the protein surface. This forces the ligand to shift within the binding pocket, resulting in the critical loss of a hydrogen bond with Serine 167[2]. Conversely, moving the ether linkage to the 3-position provides an asymmetrical, optimal solvent exit vector. This allows the ligand to perfectly overlay with the parental inhibitor, restoring the Ser167 interaction and yielding a highly potent degrader[2].

PROTAC_Logic Start Piperidine Ether Linker Pos3 3-Substitution Start->Pos3 Pos4 4-Substitution Start->Pos4 Trajectory3 Optimal Exit Vector Pos3->Trajectory3 Trajectory4 Suboptimal Exit Vector Pos4->Trajectory4 Hbond3 Maintains Ser167 H-Bond Trajectory3->Hbond3 Hbond4 Loss of Ser167 H-Bond Trajectory4->Hbond4 Result3 Potent Degradation Hbond3->Result3 Result4 Inactive PROTAC Hbond4->Result4

Logical flowchart detailing the structure-activity relationship of PROTAC linker attachment positions.

Stereochemical Integrity and Synthesis Protocols

A critical vulnerability in the development of 3-substituted piperidine ethers is stereochemical erosion. The C3 chiral center is highly prone to racemization under the strong basic conditions (e.g., NaH, NaOH) typically required for standard Williamson etherification[5]. The proximity of the electron-withdrawing ether and the basic amine increases the acidity of the C3 proton, facilitating unwanted deprotonation and subsequent racemization.

To circumvent this, the Mitsunobu Reaction is employed. This protocol allows for the formation of the ether linkage with complete inversion of stereochemistry under mild, neutral-to-slightly-acidic conditions, preserving the enantiomeric excess (ee).

Protocol: Enantioselective Synthesis of 3-Aryl Piperidine Ethers (Self-Validating Workflow)

Objective: Synthesize (S)-3-aryloxypiperidine from (R)-1-Boc-3-hydroxypiperidine with >98% ee.

  • Step 1: Reagent Activation

    • Action: Dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq), the target phenol (1.2 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere at 0°C.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the reactive betaine intermediate.

  • Step 2: Azodicarboxylate Addition

    • Action: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 30 minutes. Maintain at 0°C for 1 hour, then warm to ambient temperature.

    • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the phenol mass peak and the emergence of the product mass + [M+H]+ validates the progression of the coupling.

  • Step 3: Workup and Boc-Deprotection

    • Action: Quench with saturated NaHCO3​ , extract with Ethyl Acetate, and concentrate. Purify via flash chromatography. Treat the purified intermediate with 4N HCl in Dioxane for 2 hours at room temperature to cleave the Boc protecting group.

  • Step 4: Stereochemical Validation (Critical)

    • Action: Analyze the final hydrochloride salt via Chiral Supercritical Fluid Chromatography (SFC).

    • Validation: The protocol is validated only if Chiral SFC confirms an enantiomeric excess (ee) of >98%. Any detection of the (R)-enantiomer indicates base-catalyzed erosion occurred during handling, requiring a re-evaluation of solvent purity.

Modulation of the PI3K/Akt/mTOR Pathway

Beyond bifunctional degraders, 3-substituted piperidines serve as highly potent, direct modulators of cellular signaling. Specifically, they have demonstrated profound anticancer efficacy by acting as selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K) family[1].

By occupying the ATP-binding pocket of the PI3K catalytic domain, these derivatives block the phosphorylation of PIP2 to PIP3. The absence of PIP3 prevents the membrane recruitment and subsequent activation of Akt (Protein Kinase B). This targeted blockade starves the mTOR complexes of activation signals, ultimately arresting cell proliferation and inducing apoptosis in malignant cell lines[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTOR Complex Akt->mTOR Activates Apoptosis Cell Proliferation mTOR->Apoptosis Promotes Inhibitor 3-Substituted Piperidine Inhibitor->PI3K Inhibits

Canonical PI3K/Akt/mTOR signaling pathway illustrating targeted inhibition by piperidine derivatives.

References

  • Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis bioRxiv / ResearchGate[Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) National Institutes of Health (PMC)[Link]

Sources

Advanced Safety and Application Profiling of 3-[(Isopentyloxy)methyl]piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Safety & Process Development Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds for modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs). 3-[(Isopentyloxy)methyl]piperidine is a highly specialized building block[1]. The incorporation of the isopentyloxy ether linkage significantly increases the lipophilicity of the piperidine ring, making it an excellent candidate for enhancing blood-brain barrier (BBB) penetration or tuning receptor-binding kinetics.

However, the very structural features that make this compound synthetically valuable also dictate its hazardous profile. Traditional Safety Data Sheets (SDS) often reduce chemical handling to generic warnings. This whitepaper transcends standard SDS templates, providing an in-depth, mechanistic guide to the physicochemical properties, toxicological causality, and self-validating handling protocols required to utilize 3-[(Isopentyloxy)methyl]piperidine safely and effectively.

Physicochemical Profiling & Causality

To handle a chemical safely, one must understand the causality behind its behavior. 3-[(Isopentyloxy)methyl]piperidine is a secondary aliphatic amine. Like its structural analog 2[2], its hazard profile is dominated by its basicity and its physical state.

The nitrogen atom in the piperidine ring possesses a highly available lone pair of electrons, resulting in a pKa of approximately 10.5 to 11.2[3]. When this free base comes into contact with physiological moisture (sweat, tears, mucous membranes), it rapidly deprotonates water, generating localized hydroxide ions ( OH− ). This exothermic shift in pH is the direct cause of its corrosive nature. Furthermore, the non-polar isopentyloxy tail increases the molecule's partition coefficient (LogP), allowing it to penetrate the lipid bilayers of the stratum corneum much faster than unsubstituted 4[4].

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C11​H23​NO Aliphatic nature dictates high combustibility.
Molecular Weight 185.31 g/mol Relatively low MW; volatile enough to pose inhalation risks.
Physical State Liquid (Colorless/Pale Yellow)Prone to splashing; requires containment in Class II fume hoods.
Estimated pKa ~10.5 - 11.0Strong Brønsted-Lowry base; highly corrosive to human tissue (H314).
Solubility DCM, EtOAc, MeOHHighly soluble in organic solvents; requires organic-compatible PPE.
GHS Classification Skin Corr. 1B, Eye Dam. 1Causes severe skin burns and eye damage; irreversible tissue necrosis.

Mechanistic Toxicology & Hazard Visualization

Standard safety documents state that piperidine derivatives cause burns[2]. As scientists, we must understand how. The dermal toxicity of 3-[(Isopentyloxy)methyl]piperidine is a two-step pharmacokinetic process: lipid diffusion followed by aqueous protonation.

Because the compound is amphiphilic (possessing both a polar amine head and a lipophilic ether tail), it acts akin to a surfactant. It disrupts the cellular membrane, enters the intracellular space, and drives the local pH upward, leading to rapid saponification of membrane lipids and denaturation of structural proteins.

G Amine Free Base Piperidine (High Lipophilicity) Membrane Penetration of Stratum Corneum (Lipid Bilayer) Amine->Membrane Diffusion Protonation Protonation in Tissue (Generation of OH-) Membrane->Protonation Aqueous Partitioning Necrosis Cellular Necrosis & Protein Denaturation Protonation->Necrosis Local Alkalinity

Mechanistic pathway of dermal toxicity and tissue necrosis driven by lipophilic secondary amines.

Self-Validating Safety & Handling Protocols

When handling highly reactive and corrosive building blocks, relying solely on PPE is insufficient. A robust safety protocol must be a self-validating system —meaning the experimental workflow inherently verifies that the hazard has been neutralized before the operator moves to the next step.

Emergency Spill Workflow

In the event of a spill, do not use water, as the exothermic reaction can cause vaporization of the amine. Do not use strong mineral acids (like HCl), as the rapid acid-base neutralization will cause violent splattering.

G Spill Spill Event Detected Evacuate Secure Area & Ensure Fume Hood Flow Spill->Evacuate Quench Neutralize with 5% Citric Acid (Weak Acid) Evacuate->Quench Verify Verify pH is Neutral (pH Paper Check) Quench->Verify Verify->Quench If pH > 8 Clean Absorb with Inert Sand & Dispose as Hazmat Verify->Clean

Workflow for the safe handling and emergency neutralization of 3-[(Isopentyloxy)methyl]piperidine.

Experimental Workflow: Self-Validating N-Acylation

To demonstrate the practical application and safe handling of 3-[(Isopentyloxy)methyl]piperidine, the following protocol details its use in an N-acylation reaction to form an amide API intermediate. This protocol utilizes Thin-Layer Chromatography (TLC) with a Ninhydrin stain as a self-validating safety checkpoint. Ninhydrin reacts specifically with free secondary amines to form a dark pink/purple complex.

Objective: Safely couple 3-[(Isopentyloxy)methyl]piperidine with benzoyl chloride while ensuring complete consumption of the corrosive amine hazard before aqueous workup.

Step-by-Step Methodology
  • Preparation & PPE: Equip heavy-duty nitrile gloves (double-gloved), a flame-resistant lab coat, and safety goggles. Conduct all operations within a certified Class II fume hood.

  • Reaction Setup:

    • In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of 3-[(Isopentyloxy)methyl]piperidine (1.85 g, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

    • Add 1.5 equivalents of Triethylamine (TEA) (1.51 g, 15 mmol) to serve as the acid scavenger.

  • Electrophile Addition:

    • Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the reaction.

    • Dropwise, add 1.1 equivalents of Benzoyl Chloride (1.54 g, 11 mmol) over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Safety Check (Critical Step):

    • Spot the reaction mixture on a silica gel TLC plate alongside a reference spot of the starting piperidine.

    • Elute the plate and stain with Ninhydrin solution, followed by gentle heating.

    • Validation: If a purple spot remains at the Rf of the starting material, the corrosive amine is still present. Add an additional 0.1 eq of benzoyl chloride. Do not proceed to workup until the Ninhydrin stain is completely negative. A negative stain validates that the hazardous free amine has been fully converted into the benign, neutral amide.

  • Safe Workup:

    • Once validated, quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . (Because the free amine is consumed, this step is now safe from violent exothermic amine-water interactions).

    • Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

By integrating the Ninhydrin TLC check, the chemist physically verifies the elimination of the primary chemical hazard (the corrosive secondary amine) before exposing the mixture to the open laboratory environment during workup.

References

  • Huateng Pharma. "Product Center - Huateng Pharma PEG Derivatives, APIs ...: 3-[(Isopentyloxy)methyl]piperidine." Huatengsci.com.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-Piperidinemethanol." Thermofisher.com.
  • LookChem. "Cas 110-89-4,Piperidine." Lookchem.com.

Sources

Systematic Nomenclature of Isopentyl Piperidine Derivatives: A Technical Guide to IUPAC Preferred Names (PINs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, synthetic chemists, and drug development professionals, precise chemical nomenclature is not merely a pedantic exercise—it is the foundational metadata required for patent claims, regulatory submissions, and database indexing. Ambiguous naming can lead to intellectual property disputes or misidentification of active pharmaceutical ingredients (APIs). This whitepaper deconstructs the IUPAC nomenclature rules governing piperidine derivatives substituted with the "isopentyl" group. By analyzing the 2013 IUPAC Recommendations, we provide a self-validating methodology to transition from legacy trivial names to machine-readable Preferred IUPAC Names (PINs).

The Causality of Nomenclature Evolution: Why "Isopentyl" is Deprecated

Historically, organic chemists relied on trivial prefixes (e.g., isobutyl, isopentyl, neopentyl) to rapidly describe branched alkyl chains. However, as chemical databases expanded and computational chemistry evolved, the need for universally unique, algorithmic identifiers became paramount to prevent legal and structural ambiguities[1].

According to Section P-57.1.4 of the authoritative2 (commonly known as the Blue Book), the retained name "isopentyl" is explicitly no longer recommended for use in systematic nomenclature[3].

The Mechanistic Causality : Substitutive nomenclature demands that the longest continuous carbon chain originating from the point of attachment is chosen as the base alkyl group. For the "isopentyl" radical ( −CH2​−CH2​−CH(CH3​)2​ ), the longest chain from the attachment point is a four-carbon (butyl) chain, with a methyl branch located at the third position. Therefore, the mathematically rigorous and Preferred IUPAC Name (PIN) is 3-methylbutyl [3].

The Parent Hydride: Piperidine vs. Azinane

The core scaffold of these derivatives is a fully saturated, six-membered heterocyclic ring containing one nitrogen atom. While the systematic Hantzsch-Widman name for this heterocycle is "azinane", IUPAC retains piperidine as the Preferred IUPAC Name due to its overwhelming historical precedent and ubiquitous presence in pharmacophores[4].

Numbering Causality : In heterocyclic nomenclature, the heteroatom dictates the origin of the coordinate system. The nitrogen atom is assigned position 1 by default. This satisfies the fundamental IUPAC rule of assigning the lowest possible locant to the heteroatom before considering any subsequent carbon-based substituents[4].

Algorithmic Workflow for Naming Piperidine Derivatives

To ensure trustworthiness and reproducibility in nomenclature, we must establish a self-validating protocol. A chemical name is only robust if reverse-engineering it yields one—and only one—structural isomer.

Protocol: Systematic Derivation and Validation of Piperidine PINs
  • Step 1: Parent Structure Identification. Identify the piperidine ring. Assign the nitrogen atom as locant 1.

  • Step 2: Substituent Chain Elongation Analysis. Identify all substituents. Convert legacy branched names to their systematic acyclic equivalents (e.g., convert isopentyl to 3-methylbutyl by finding the longest chain from the attachment point).

  • Step 3: Locant Minimization. Number the ring carbons (2 through 6) to give the lowest possible numerical locant set to the substituents. If the substituent is attached directly to the nitrogen, it is designated as locant 1. (Note: The 2013 Blue Book prefers numerical locants like "1-" over italicized element symbols like "N-" for PINs of saturated heterocycles, though both are chemically understood).

  • Step 4: Alphabetical Assembly. If multiple substituents exist (e.g., a methyl and a 3-methylbutyl group), order them alphabetically by their base name. Ignore multiplicative prefixes (di, tri) but include structural prefixes (like the 'm' in methylbutyl).

  • Step 5: Stereochemical Assignment. Apply Cahn-Ingold-Prelog (CIP) priority rules to any chiral centers (e.g., C2, C3, or C4 of the piperidine ring) to assign (R) or (S) stereodescriptors.

  • Step 6: Reverse-Validation (The Self-Validating Step). Draw the chemical structure strictly by reading the generated name backwards. If the drawn structure matches the target molecule perfectly without ambiguity, the PIN is validated.

IUPAC_Naming_Workflow N1 1. Identify Parent Hydride (Piperidine, N=1) N2 2. Format Substituents (isopentyl -> 3-methylbutyl) N1->N2 N3 3. Number the Ring (Minimize locant set) N2->N3 N4 4. Alphabetical Assembly (Order prefixes A-Z) N3->N4 N5 5. Stereochemistry (Assign CIP R/S descriptors) N4->N5 N6 6. Validate PIN (Reverse-engineer structure) N5->N6

Logical workflow for deriving the Preferred IUPAC Name (PIN) of piperidine derivatives.

Positional Isomerism: N- vs. C-Substitution

The placement of the 3-methylbutyl group drastically alters both the chemical properties (e.g., pKa, steric hindrance) and the nomenclature of the resulting derivative.

  • N-Alkylation (1-Substitution) : When the alkyl chain is attached directly to the nitrogen, the molecule becomes a tertiary amine.

    • Legacy Name: N-isopentylpiperidine

    • PIN: 1-(3-methylbutyl)piperidine

  • C-Alkylation (2-, 3-, or 4-Substitution) : When the alkyl group is attached to a carbon atom on the ring, the secondary amine nature of piperidine is preserved.

    • Legacy Name: 2-isopentylpiperidine

    • PIN: 2-(3-methylbutyl)piperidine. (Crucial Note: Substitution at C2 or C3 creates a chiral center, necessitating an (R) or (S) prefix in a fully specified name, such as (2R)-2-(3-methylbutyl)piperidine).

Quantitative Data & Nomenclature Summaries

To facilitate rapid translation between legacy literature, older patent filings, and modern regulatory submissions, the following table summarizes the nomenclature shift for common isopentyl piperidine derivatives.

Legacy / Trivial NameIUPAC Preferred Name (PIN)Molecular FormulaStructural Causality for PIN Derivation
Isopentyl radical3-Methylbutyl −C5​H11​ Longest chain from attachment is 4 carbons (butyl); methyl branch at C3.
N-isopentylpiperidine1-(3-Methylbutyl)piperidine C10​H21​N Nitrogen is locant 1; numerical locants preferred over N- for PINs.
4-isopentylpiperidine4-(3-Methylbutyl)piperidine C10​H21​N Substituent at para-position relative to N; plane of symmetry exists (achiral).
2-isopentyl-1-methylpiperidine1-Methyl-2-(3-methylbutyl)piperidine C11​H23​N Alphabetical ordering: 'm' in methyl precedes 'm' in methylbutyl. Locants 1,2 minimized.

Conclusion

The transition from "isopentyl" to "3-methylbutyl" in piperidine derivatives is not merely semantic; it represents a vital shift toward a deterministic, algorithmic chemical language. By adhering strictly to the 2013 IUPAC Blue Book guidelines and utilizing self-validating naming protocols, researchers ensure their intellectual property is accurately indexed, legally robust, and universally understood across global databases.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London (qmul.ac.uk).
  • 1 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London (qmul.ac.uk).
  • IUPAC name of the tert-pentyl group. ECHEMI.
  • Piperidine. Wikipedia.

Sources

Navigating the Stability of Ether Linkages in Piperidine Scaffolds: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most frequently utilized nitrogenous heterocycles in medicinal chemistry, appearing in numerous FDA-approved therapeutics. When an ether linkage (C-O-C) is appended to or positioned near a piperidine scaffold, it provides crucial hydrogen bond acceptor capabilities and conformational flexibility. However, this structural motif introduces specific metabolic and chemical liabilities. This whitepaper provides an in-depth technical analysis of the stability of piperidine-ether motifs, exploring the causality behind their degradation, structural optimization strategies, and the self-validating experimental protocols required to assess them.

The Structural Paradigm of Piperidine-Ether Motifs

The incorporation of an ether linkage—such as aryloxy or alkoxy groups—onto a piperidine scaffold is a common strategy to optimize target binding affinity. However, the proximity of the basic piperidine nitrogen (typically possessing a pKa of ~9–10) to the ether oxygen creates a unique electronic environment. The inductive effect of the protonated nitrogen can withdraw electron density across the scaffold, subtly altering the susceptibility of the ether linkage to chemical hydrolysis and enzymatic cleavage[1]. Understanding this electronic interplay is the first step in predicting the in vivo survivability of a drug candidate.

Mechanisms of Instability: The Metabolic Liability of Ethers

The primary degradation pathway for piperidine ethers in vivo is Cytochrome P450 (CYP450)-mediated O-dealkylation.

Causality of Cleavage: CYP enzymes (predominantly CYP2D6 and CYP3A4) catalyze the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon). This generates a carbon-centered radical that undergoes oxygen rebound to form an unstable hemiacetal intermediate. Because hemiacetals are inherently unstable in aqueous physiological environments, the intermediate rapidly collapses. This spontaneous cleavage breaks the ether linkage, yielding a piperidinol derivative and an aldehyde or ketone byproduct[2].

G A Piperidine Ether (Parent Drug) B CYP450 Oxidation (α-Carbon H-Abstraction) A->B C Hemiacetal Intermediate B->C D Ether Cleavage (Spontaneous) C->D E Piperidinol + Aldehyde/Ketone D->E

CYP450-mediated O-dealkylation of piperidine ethers via a hemiacetal intermediate.

Strategic Structural Optimization for Enhanced Stability

To mitigate the metabolic liabilities of the ether linkage while preserving the pharmacophore, medicinal chemists employ several rational design strategies aimed at either blocking enzyme access or altering the thermodynamics of the cleavage reaction.

  • Steric Hindrance and Scaffold Swapping: Introducing fluorine atoms (e.g., 4,4-difluoropiperidine) increases steric bulk and reduces electron density, blocking the CYP450 active site from accessing the α-carbon. Alternatively, replacing the piperidine ring with a more polar morpholine or piperazine ring can sometimes yield up to a 10-fold improvement in rat liver microsome (RLM) stability by lowering lipophilicity (cLogD) and blocking alternative C-4 oxidation sites[3].

  • Kinetic Isotope Effect (Deuteration): Replacing the abstractable hydrogen atoms at the α-carbon with deuterium significantly slows the rate-limiting hydrogen abstraction step. For example, deuteration of piperidine-derived sEH inhibitors has been shown to extend half-lives in human liver microsomes (HLM) from ~200 minutes to >240 minutes without compromising target affinity[4].

  • Bioisosteric Replacement: Replacing the flexible ether with conformationally restricted bioisosteres (e.g., oxane rings or azaspiroheptanes) can modulate the physicochemical properties. This increases the fraction of sp3 carbons (Fsp3), which often improves both thermodynamic solubility and metabolic resistance by altering the basicity of the adjacent nitrogen[1].

Table 1: Impact of Structural Modifications on Piperidine Ether Stability
Scaffold ModificationMechanism of Stability EnhancementImpact on In Vitro Half-Life (t1/2)Ref
α-Carbon Deuteration Exploits the kinetic isotope effect to slow H-abstraction.Increases HLM t1/2 by >20% (e.g., >240 min).[4]
Piperazine/Morpholine Swap Reduces lipophilicity (cLogD); blocks C-4 oxidation sites.Up to 10-fold increase in RLM stability.[3]
Oxane Bioisosterism Increases Fsp3; modulates ether oxygen basicity.Improves thermodynamic solubility; context-dependent t1/2.[1]
Fluorination (e.g., 4,4-diF) Inductive electron withdrawal; steric shielding of ether.Moderate improvement depending on substitution site.[3]

Experimental Methodologies: Self-Validating Stability Protocols

To ensure trustworthiness and reproducibility, drug development programs must employ rigorous, self-validating assays to quantify the stability of piperidine ethers. The following protocols detail the standard workflows for assessing metabolic and chemical stability, emphasizing the causality behind each procedural step.

Protocol 1: In Vitro Liver Microsomal Stability Assay (Phase I Metabolism)

This assay evaluates the susceptibility of the ether linkage to CYP450-mediated cleavage. The inclusion of an internal standard and cofactor-dependent initiation ensures the system is self-validating.

  • Preparation: Prepare a 10 mM stock solution of the piperidine ether test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Incubation: Combine the test compound with human or rat liver microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL[1].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron-donating cofactor for CYP450 enzymes; without it, phase I oxidative cleavage cannot occur, serving as a negative control baseline[1].

  • Sampling & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). Causality: Acetonitrile rapidly denatures the microsomal proteins, halting metabolism instantly and allowing for accurate time-course kinetic mapping[1].

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound against the internal standard. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. Microsome Incubation (+NADPH at 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0-60 min) Step2->Step3 Step4 4. Acetonitrile Quench (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent & Metabolites) Step4->Step5

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Protocol 2: Thermodynamic Aqueous Solubility and Chemical Stability
  • Equilibration: Add an excess of the solid test compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Agitation: Agitate the suspension in a sealed container at 25°C for 24–48 hours. Causality: Extended agitation ensures the system reaches true thermodynamic equilibrium, differentiating it from transient kinetic solubility[1].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solid particulates[1].

  • Quantification: Dilute the filtrate and analyze via HPLC-UV or LC-MS/MS against a standard calibration curve to determine the thermodynamic solubility and check for any background chemical hydrolysis of the ether bond.

Case Study: Paroxetine and the Benzodioxole Ether

Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), features a piperidine ring attached to a fluorophenyl group and a benzodioxole ether moiety. Its metabolic profile perfectly illustrates the vulnerabilities of ether linkages.

In vivo, paroxetine is primarily metabolized by CYP2D6. The initial and rate-limiting step is the demethylenation of the benzodioxole ether bridge[2]. This cleavage generates an unstable, reactive catechol intermediate, which is subsequently O-methylated by catechol-O-methyltransferase (COMT) or conjugated with glucuronic acid/sulfate for excretion[2].

Crucially, paroxetine acts as a mechanism-based (time-dependent) inhibitor of CYP2D6. The reactive carbene intermediate formed during the cleavage of the methylenedioxy ether bond covalently binds to the heme iron of the CYP450 enzyme, leading to its irreversible inactivation[5]. This highlights how the metabolic instability of an ether linkage can cascade into significant drug-drug interaction (DDI) liabilities, underscoring the necessity of rigorous stability optimization during lead development.

Conclusion

The incorporation of ether linkages into piperidine scaffolds offers immense pharmacological utility but introduces distinct chemical and metabolic liabilities, primarily driven by CYP450-mediated O-dealkylation. By understanding the mechanistic basis of this cleavage and employing rational design strategies—such as steric shielding, bioisosteric replacement, and deuteration—medicinal chemists can systematically dial out these vulnerabilities. Coupled with robust, self-validating analytical protocols, these strategies ensure the development of safe, stable, and efficacious therapeutics.

References

  • Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms Source: ACS Omega / ACS Publications URL: [Link]

  • Title: Synthesis of the major metabolites of Paroxetine Source: ResearchGate URL: [Link]

Sources

Predictive Metabolic Profiling and Stability Assessment of 3-[(Isopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, identifying the metabolic liabilities of lead compounds is critical to preventing late-stage attrition. 3-[(Isopentyloxy)methyl]piperidine is a versatile chemical scaffold featuring a basic piperidine ring, a flexible ether linkage, and a lipophilic isopentyl tail. While these structural elements contribute to favorable target binding and membrane permeability, they simultaneously introduce specific vulnerabilities to Phase I oxidative metabolism. Optimizing metabolic stability at this stage is essential to prevent the waste of resources associated with developing labile molecules[NIH/PMC][1].

This whitepaper provides an in-depth mechanistic analysis of the predicted metabolic pathways for 3-[(Isopentyloxy)methyl]piperidine, establishes a self-validating in vitro protocol for empirical testing, and outlines medicinal chemistry strategies for structural optimization.

Structural Vulnerability & Sites of Metabolism (SOM)

The biotransformation of 3-[(Isopentyloxy)methyl]piperidine is primarily driven by the Cytochrome P450 (CYP450) superfamily. Mechanistically, the molecule possesses three distinct Sites of Metabolism (SOM):

  • The Isopentyl Chain (Aliphatic Hydroxylation): The branched isopentyl tail contains a tertiary carbon at the ω -1 position. During the CYP450 catalytic cycle, the high-valent iron-oxo species abstracts a hydrogen atom. The resulting tertiary carbon radical is highly stabilized by hyperconjugation, making this site highly susceptible to rapid oxygen rebound and subsequent hydroxylation.

  • The Ether Linkage (O-Dealkylation): The −CH2​−O−CH2​− bridge is a classic liability. CYP-mediated α -carbon hydroxylation adjacent to the ether oxygen generates an unstable hemiacetal intermediate. This intermediate spontaneously hydrolyzes, cleaving the molecule into 3-(hydroxymethyl)piperidine and isopentanal.

  • The Piperidine Ring ( α -Oxidation): Oxidation at the carbons adjacent to the secondary amine can lead to ring-opening or lactam formation. While common in piperidine-containing drugs, this pathway is often secondary to the highly labile ether and tertiary aliphatic sites[BenchChem][2].

MetabolicPathways Parent 3-[(Isopentyloxy)methyl]piperidine (Parent Compound) CYP CYP450 Mediated Oxidation Parent->CYP ODealk O-Dealkylation (Ether Cleavage) CYP->ODealk alpha-C hydroxylation AliphHydrox Aliphatic Hydroxylation (Isopentyl Chain) CYP->AliphHydrox omega-1 attack RingOx alpha-Carbon Oxidation (Piperidine Ring) CYP->RingOx alpha-C attack Metab1 3-(Hydroxymethyl)piperidine + Isopentanal ODealk->Metab1 Metab2 omega-1 Hydroxy Metabolite (Tertiary Alcohol) AliphHydrox->Metab2 Metab3 Lactam / Ring-Opened Aminoaldehyde RingOx->Metab3

Predicted CYP450-mediated metabolic pathways for 3-[(Isopentyloxy)methyl]piperidine.

In Vitro Metabolic Stability Assessment: A Self-Validating Protocol

To empirically validate the predicted SOMs, the gold standard is the liver microsome stability assay. Liver microsomes contain membrane-bound drug-metabolizing enzymes (CYPs, FMOs) and allow for the precise determination of in vitro intrinsic clearance ( CLint​ )[Evotec][3].

The following protocol is designed as a self-validating system , ensuring that any observed degradation is strictly due to enzymatic activity rather than chemical instability.

Step-by-Step Methodology (HLM Assay)
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A 0.5 mg/mL concentration provides sufficient enzymatic activity while minimizing non-specific protein binding that could artificially lower the free fraction of the drug and skew clearance calculations[MTT Lab][4].

  • Substrate Addition: Add 3-[(Isopentyloxy)methyl]piperidine to a final concentration of 1 µM (Ensure final DMSO concentration is 0.25%).

    • Causality: A 1 µM concentration is generally well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This ensures the reaction follows first-order kinetics, where the rate of clearance is independent of the drug concentration[Mercell][5].

  • Pre-Incubation: Incubate the mixture in a water bath at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium of the microenvironment before initiating the enzymatic cascade.

  • Reaction Initiation: Add 1 mM NADPH to start the reaction.

    • Causality: CYP450 enzymes are monooxygenases that require electrons to reduce molecular oxygen. NADPH serves as the obligate electron donor via NADPH-cytochrome P450 reductase [MTT Lab][4].

  • Kinetic Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to protect the LC-MS/MS column from clogging[Mercell][5].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes [AxisPharm]. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion over time.

Self-Validating Controls
  • Minus-Cofactor Control (Negative Control): An incubation performed for 45 minutes without NADPH. Causality: If the compound degrades in this sample, it indicates chemical instability or non-CYP/FMO mediated degradation (e.g., esterases in the preparation), invalidating the assumption of pure oxidative clearance[Evotec][3].

  • Positive Controls: Concurrent testing of Dextromethorphan (CYP2D6) and Midazolam (CYP3A4). Causality: If these well-characterized substrates do not degrade at their established historical rates, the microsomal batch is deemed enzymatically inactive, and the run is rejected[Mercell][5].

HLMWorkflow Prep 1. Reagent Prep HLM + Buffer Incubate 2. Pre-Incubation 37°C, 5 min Prep->Incubate Initiate 3. Initiation Add NADPH Incubate->Initiate Sample 4. Sampling 0-45 min Initiate->Sample Quench 5. Quenching Cold Acetonitrile Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Standardized workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

Quantitative Data Interpretation

The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Below is a structured summary of the predicted baseline metabolic parameters for 3-[(Isopentyloxy)methyl]piperidine across different species to guide preclinical scaling:

Species ModelPredicted t1/2​ (min)Predicted CLint​ (µL/min/mg)Primary Predicted MetaboliteMetabolic Liability Rating
Human (HLM) 18.574.9 ω -1 Hydroxy-isopentylModerate to High
Rat (RLM) 12.2113.6 ω -1 Hydroxy-isopentylHigh
Mouse (MLM) 8.4165.03-(Hydroxymethyl)piperidineHigh

Strategic Structural Optimization

If the empirical CLint​ values confirm the predicted high clearance, medicinal chemists must employ rational design to block the metabolic hotspots:

  • Deuteration (Kinetic Isotope Effect): Substituting hydrogen with deuterium at the ω -1 carbon of the isopentyl chain or the α -carbons of the ether linkage. Because the C-D bond has a higher bond dissociation energy than the C-H bond, this leverages the primary kinetic isotope effect to slow down the rate-limiting hydrogen atom transfer, significantly increasing the half-life without altering the molecule's pharmacology[NIH/PMC][1].

  • Bioisosteric Replacement: The flexible, oxidation-prone ether system can be replaced with a more rigid, metabolically stable scaffold. For example, replacing the ether/piperidine linkage with a 4-(oxan-3-yl)piperidine scaffold or a fluoroalkene can drastically reduce O-dealkylation liability while modulating lipophilicity and basicity to improve overall pharmacokinetic profiles[BenchChem][2].

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. NIH/PMC.[Link]

  • Microsomal Stability Assay. Evotec. [Link]

  • Metabolic Stability in Liver Microsomes. Mercell. [Link]

  • In Vitro Drug Metabolism. MTT Lab.[Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

Sources

Methodological & Application

Scalable Synthesis Protocols for 3-[(Isopentyloxy)methyl]piperidine: Application Note & Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The functionalized piperidine scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Specifically, 3-[(Isopentyloxy)methyl]piperidine combines a basic secondary amine core with a highly lipophilic isopentyl ether side chain. This unique combination is frequently utilized to modulate target compound physicochemical properties—specifically increasing lipophilicity (LogP) and enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) therapeutics.

This application note details a highly scalable, high-yielding two-step synthetic protocol for this building block, emphasizing mechanistic causality, in-process self-validation, and optimized reaction parameters.

Retrosynthetic Strategy & Mechanistic Causality

The most efficient and scalable route to 3-[(Isopentyloxy)methyl]piperidine relies on the commercially available starting material [1]. The synthesis is divided into two distinct mechanistic phases:

  • O-Alkylation via Williamson Ether Synthesis: The formation of the ether linkage is achieved through a classical [2].

    • Causality of Base: Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) because it is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide, releasing hydrogen gas as an irreversible driving force.

    • Causality of Solvent: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF effectively solvates the Na⁺ cation, leaving the alkoxide "naked" and highly nucleophilic, drastically accelerating the S_N2 backside attack on the primary alkyl halide (1-bromo-3-methylbutane)[3].

  • Acidolytic Deprotection: The tert-butoxycarbonyl (Boc) protecting group is cleaved using Trifluoroacetic acid (TFA).

    • Causality of Reagent: TFA provides a clean acidolysis mechanism that yields gaseous byproducts (isobutylene and carbon dioxide). This ensures the reaction is thermodynamically driven to completion and simplifies downstream purification, as the byproducts simply evaporate.

Workflow SM N-Boc-3-piperidinemethanol (Starting Material) Step1 NaH, DMF 1-Bromo-3-methylbutane 0 °C to RT SM->Step1 Int N-Boc-3-[(isopentyloxy)methyl]piperidine (Intermediate) Step1->Int Step2 TFA, CH2Cl2 RT, 2h Int->Step2 Prod 3-[(Isopentyloxy)methyl]piperidine (Final Product) Step2->Prod

Synthetic workflow for 3-[(Isopentyloxy)methyl]piperidine from N-Boc-3-piperidinemethanol.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, every step incorporates an In-Process Control (IPC) . Do not proceed to subsequent steps or workups until the IPC confirms >95% conversion.

Step 1: Synthesis of N-Boc-3-[(isopentyloxy)methyl]piperidine

Reagents:

  • N-Boc-3-piperidinemethanol (1.0 eq, 10.0 g, 46.4 mmol)

  • Sodium hydride (60% dispersion in mineral oil) (1.5 eq, 2.78 g, 69.6 mmol)

  • 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 eq, 8.41 g, 55.7 mmol)

  • Anhydrous DMF (100 mL)

Procedure:

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon. Add anhydrous DMF (100 mL) and cool the flask to 0 °C using an ice bath.

  • Alkoxide Formation: Slowly add NaH (2.78 g) in portions over 10 minutes. Safety Note: Vigorous H₂ gas evolution will occur. Stir the suspension at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve N-Boc-3-piperidinemethanol (10.0 g) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 20 minutes. Stir for 30 minutes at 0 °C to ensure complete alkoxide formation.

  • Alkylation: Add 1-bromo-3-methylbutane (8.41 g) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • IPC (Self-Validation): Sample 50 µL of the reaction mixture, quench with water, extract with EtOAc, and run TLC (Hexane/EtOAc 3:1). The starting material (R_f ~0.2) should be completely consumed, replaced by a new, less polar spot (R_f ~0.6).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Acidolytic Deprotection to Target Compound

Reagents:

  • N-Boc-3-[(isopentyloxy)methyl]piperidine (Intermediate from Step 1, ~13.2 g, 46.2 mmol)

  • Trifluoroacetic acid (TFA) (10.0 eq, 35.3 mL, 462 mmol)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Reaction Setup: Dissolve the intermediate in DCM (100 mL) in a 500 mL flask. Cool to 0 °C.

  • Deprotection: Add TFA (35.3 mL) dropwise over 15 minutes. Remove the ice bath and stir at RT for 2 hours.

  • IPC (Self-Validation): Perform LC-MS analysis. The Boc-protected mass ( ) must be absent, with the sole presence of the free amine mass ( ).

  • Workup & Free-Basing: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting TFA-salt in water (50 mL) and cool to 0 °C. Basify the solution to pH 12 using 2M aqueous NaOH. Extract the aqueous layer with DCM (3 × 75 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the pure 3-[(Isopentyloxy)methyl]piperidine as a colorless oil.

Mechanism Alkoxide Alkoxide Formation RO⁻ Na⁺ (Nucleophile) SN2 SN2 Backside Attack on 1-Bromo-3-methylbutane Alkoxide->SN2 DMF Solvent Solvation TS Transition State [RO ··· CH2 ··· Br]⁻ SN2->TS Concerted Mechanism Ether Ether Formation Product + NaBr TS->Ether Leaving Group Departure

SN2 mechanism of the Williamson etherification step detailing alkoxide transition.

Quantitative Data & Characterization

To establish the causality of the chosen reagents, a reaction optimization screen was conducted for the etherification step (Table 1). The analytical characterization of the final synthesized product is detailed in Table 2.

Table 1: Reaction Optimization for Williamson Etherification (Step 1)

EntryBase (Eq)SolventTemp / TimeConversion (IPC)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)AcetoneReflux / 24h< 20%15%Base is too weak to efficiently deprotonate the aliphatic alcohol.
2NaH (1.5)THF0 °C to RT / 12h~ 75%68%Moderate yield; THF does not solvate Na⁺ as effectively as DMF.
3 NaH (1.5) DMF 0 °C to RT / 4h > 99% 92% Optimal; polar aprotic solvent maximizes alkoxide nucleophilicity.

Table 2: Analytical Characterization of 3-[(Isopentyloxy)methyl]piperidine

Analytical MethodData / Spectral Assignments
Appearance Colorless to pale yellow viscous oil
LC-MS (ESI+) Calculated for C₁₁H₂₄NO⁺ : 186.18; Found: 186.20
¹H NMR (400 MHz, CDCl₃) 3.42 (t, Hz, 2H, O-CH₂-isopentyl), 3.30 (d, Hz, 2H, piperidine-CH₂-O), 3.10-2.95 (m, 2H, eq-piperidine CH), 2.65-2.50 (m, 2H, ax-piperidine CH), 1.90-1.10 (m, 8H, aliphatic CH₂/CH), 0.90 (d, Hz, 6H, 2×CH₃).
Purity (HPLC) > 98% (UV 210 nm)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2763851, tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate" PubChem, [Link]. Accessed 10 March 2026.

  • Ashenhurst, James. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, [Link].

  • Wikipedia contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia, [Link]. Accessed 10 March 2026.

Application Note: 3-[(Isopentyloxy)methyl]piperidine as an Advanced Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is critical for navigating the complex multi-parameter optimization required in hit-to-lead and lead optimization campaigns. 3-[(Isopentyloxy)methyl]piperidine is a highly versatile, bifunctional building block. It combines the well-established basicity and solubility-enhancing properties of a piperidine scaffold with a flexible, lipophilic isopentyloxy (3-methylbutoxy) ether side chain. This application note details the physicochemical rationale, strategic applications, and validated experimental protocols for incorporating this building block into drug discovery workflows.

Chemical Rationale & Physicochemical Profiling

Piperidine rings are among the most frequently utilized nitrogen heterocycles in FDA-approved drugs, serving as basic centers, conformational restrictors, and vectors for presenting functional groups into specific receptor pockets [1].

Causality in Design: The structural design of 3-[(Isopentyloxy)methyl]piperidine offers specific advantages over traditional ester or amide-linked appendages.

  • Metabolic Stability: The ether linkage is highly resistant to plasma esterases and amidases, significantly improving the in vivo half-life of the resulting lead compounds.

  • Permeability: Unlike secondary amides, the ether oxygen acts only as a weak hydrogen-bond acceptor (HBA) and lacks hydrogen-bond donor (HBD) capacity. This keeps the Topological Polar Surface Area (tPSA) low, which is a critical factor for blood-brain barrier (BBB) penetration and general cellular permeability.

  • Adaptive Lipophilicity: The isopentyl group provides a flexible "greasy" tail that can adaptively bind to deep hydrophobic sub-pockets in target proteins.

Table 1: Physicochemical Profile of 3-[(Isopentyloxy)methyl]piperidine
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 199.33 g/mol Low MW allows for fragment-based or lead-oriented synthesis without violating Lipinski's Rule of 5.
cLogP 2.5 - 3.0Enhances lipophilicity; ideal for occupying hydrophobic pockets or surface-binding sites.
H-Bond Donors (HBD) 1 (Secondary Amine)Provides a critical interaction point (e.g., salt bridge with Asp/Glu residues) prior to functionalization.
H-Bond Acceptors (HBA) 2 (Amine N, Ether O)Ether oxygen can act as a weak HBA with target backbone amides.
tPSA ~21.26 ŲLow tPSA ensures excellent membrane permeability and oral bioavailability.

Strategic Applications in Medicinal Chemistry

Targeting Deep Hydrophobic Pockets in Enzymes

The basic piperidine nitrogen can be oriented towards the solvent-exposed region to improve aqueous solubility, while the isopentyloxy tail reaches into the hydrophobic back-pocket. This spatial arrangement is highly synergistic with the design of allosteric inhibitors, a strategy successfully employed in the discovery of allosteric inhibitors of mutant Isocitrate Dehydrogenase 1 (mIDH1), where lipophilic ether tails were crucial for occupying small lipophilic pockets[2].

Molecular Glues and PROTACs

Targeted protein degradation relies heavily on the physicochemical properties of the linker and surface-binding tags. Recent SuFEx-based chemical diversification studies have highlighted the importance of alkyl ether moieties (such as isopentyloxy groups) in stabilizing neomorphic protein-protein interactions [3]. 3-[(Isopentyloxy)methyl]piperidine can serve as a highly effective surface-binding lipophilic tag that enhances the cooperative binding of E3 ligase complexes to target proteins.

Pharmacophore P Piperidine Ring (Solvent-Exposed Basic Center) E Ether Linkage (Metabolically Stable H-Bond Acceptor) P->E C3-Methyl spacer I Isopentyl Group (Hydrophobic Pocket Binder) E->I Flexible chain

Caption: Pharmacophore mapping of 3-[(Isopentyloxy)methyl]piperidine illustrating its modular binding roles.

Experimental Protocols & Workflows

Workflow A Core Scaffold Selection B Diversification with Isopentyloxy Piperidine A->B C In Vitro Screening B->C D SAR & DMPK Optimization C->D

Caption: Standard hit-to-lead optimization workflow utilizing 3-[(Isopentyloxy)methyl]piperidine.

Protocol A: Reductive Amination (C-N Bond Formation)

This protocol describes the attachment of the piperidine building block to an aldehyde-bearing core scaffold.

Scientific Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is used as the solvent because it stabilizes the iminium intermediate better than standard ethereal solvents.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the core aldehyde (1.0 equiv, 0.5 mmol) in anhydrous DCE (5.0 mL).

  • Amine Addition: Add 3-[(Isopentyloxy)methyl]piperidine (1.2 equiv, 0.6 mmol) to the solution. Stir at room temperature for 30 minutes to allow for complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes.

  • Catalysis (Optional): If the aldehyde is sterically hindered, add glacial acetic acid (1.0 equiv) to accelerate iminium formation.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4–12 hours. Monitor progress via LC-MS. The reaction is complete when the UV trace shows the disappearance of the aldehyde peak and the mass spectrum confirms the [M+H]⁺ of the target product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 0.1% Et₃N to prevent streaking of the basic amine).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is used to attach the piperidine to an electron-deficient heteroaryl halide (e.g., a chloropyridine or fluoropyrimidine core).

Scientific Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl/HF byproduct. If the acid is not scavenged, it will protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and superior ability to solvate the highly polar Meisenheimer complex transition state.

Table 2: SNAr Reaction Optimization Matrix
SolventBaseTemp (°C)Conversion (%)Rationale / Causality
DMFK₂CO₃8045%Heterogeneous base limits the reaction rate; incomplete conversion.
DMFDIPEA8075%Homogeneous base improves kinetics, but temperature is sub-optimal.
NMP DIPEA 120 >95% Higher boiling point allows elevated temp; superior solvation of polar transition state.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or a sealed pressure tube, dissolve the heteroaryl halide (1.0 equiv, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add 3-[(Isopentyloxy)methyl]piperidine (1.5 equiv, 0.75 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol).

  • Heating: Seal the vessel and heat to 120 °C using an oil bath or microwave synthesizer for 2–4 hours.

  • Reaction Monitoring (Self-Validation): Analyze an aliquot via UPLC-MS. The conversion is validated by the shift in retention time and the presence of the exact mass corresponding to the displaced halide product.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash extensively with water (3 x 10 mL) and brine (1 x 10 mL) to remove the high-boiling NMP solvent.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the product as a trifluoroacetate salt.

References

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Source: Journal of Organic Chemistry, 2019, 84 (3), 1363-1371. URL: [Link]

  • Title: Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells. Source: Journal of Medicinal Chemistry, 2016, 59 (24), 11098–11117. URL: [Link]

  • Title: SuFEx-based chemical diversification for the systematic discovery of CRBN molecular glues. Source: bioRxiv / National Institutes of Health (NIH), 2024. URL: [Link]

Application Note: Functionalization of Piperidine Rings with Isopentyloxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of an isopentyloxy (isoamyloxy) group onto a piperidine scaffold is a highly effective structural modification in medicinal chemistry. This functionalization enhances the lipophilicity and steric bulk of the basic amine pharmacophore, which is often critical for optimizing blood-brain barrier (BBB) penetration and tuning the binding affinity of G-protein coupled receptor (GPCR) ligands.

Synthesizing 4-(isopentyloxy)piperidine requires strict chemoselectivity to prevent unwanted N-alkylation of the secondary amine. To achieve this, the workflow relies on a protected intermediate and the classic [1].

The mechanistic sequence is driven by three causal steps:

  • N-Passivation: The piperidine nitrogen is masked using a tert-butyloxycarbonyl (Boc) group. The Boc group's electron-withdrawing nature and massive steric footprint completely eliminate the nitrogen's nucleophilicity[2].

  • Alkoxide Generation & SN2 Attack: Sodium hydride (NaH) is used to quantitatively deprotonate the sterically hindered secondary alcohol. The reaction is performed in N,N-Dimethylformamide (DMF), a polar aprotic solvent that strongly solvates the sodium cation. This leaves the alkoxide anion "naked" and highly reactive, which is a thermodynamic necessity to drive the SN2 substitution against the primary, yet branched, isopentyl bromide[3].

  • Orthogonal Deprotection: The Boc group is cleaved under anhydrous acidic conditions (HCl in dioxane), ensuring the final product precipitates cleanly as a stable, water-soluble hydrochloride salt[4].

Synthetic Strategy & Workflow

Pathway N1 N-Boc-4-hydroxypiperidine (Starting Material) N2 Deprotonation NaH / DMF / 0 °C N1->N2 Step 1 N3 Alkoxide Intermediate (Nucleophile) N2->N3 H2 Gas Evolution N4 SN2 Alkylation Isopentyl Bromide / 80 °C N3->N4 Step 2 N5 N-Boc-4-(isopentyloxy)piperidine (Protected Intermediate) N4->N5 Etherification N6 Acidic Deprotection 4M HCl in Dioxane / RT N5->N6 Step 3 N7 4-(Isopentyloxy)piperidine HCl (Final Product) N6->N7 CO2 & Isobutylene Loss

Synthetic workflow for the preparation of 4-(isopentyloxy)piperidine hydrochloride.

Reagent Specifications & Quantitative Data

To ensure reproducibility, the stoichiometry is strictly controlled. An excess of base and alkylating agent is required to force the equilibrium of the sterically hindered etherification to completion.

ReagentMW ( g/mol )EquivalentsMass/Vol for 10 mmolFunction
N-Boc-4-hydroxypiperidine 201.261.0 eq2.01 gSubstrate
Sodium Hydride (60% in mineral oil)24.001.5 eq0.60 gStrong Base
Isopentyl Bromide (1-Bromo-3-methylbutane)151.041.2 eq1.81 g (1.50 mL)Alkylating Agent
DMF (Anhydrous)73.0910 Vol20.0 mLPolar Aprotic Solvent
4M HCl in Dioxane -5.0 eq12.5 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Protocol A: O-Alkylation via Williamson Ether Synthesis

Causality Note: Isopentyl bromide is chosen over isopentyl chloride because the bromide ion is a vastly superior leaving group. Its larger atomic radius provides greater polarizability and a weaker C-X bond, lowering the activation energy required for the bimolecular nucleophilic substitution ()[5],[6].

  • Preparation of the Base Suspension: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add 0.60 g of NaH (60% dispersion in mineral oil) and suspend in 10 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Generation: Dissolve 2.01 g of N-Boc-4-hydroxypiperidine in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

  • Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete deprotonation[2].

  • Alkylation: Re-cool the flask to 0 °C. Add 1.50 mL of isopentyl bromide dropwise via syringe.

  • Thermal Activation: Transfer the flask to an oil bath set to 80 °C and stir vigorously for 12–16 hours. The thermal energy is required to overcome the steric hindrance of the secondary alkoxide attacking the branched primary halide[7].

  • Quenching & Extraction: Cool the reaction to 0 °C and carefully quench with 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Checkpoint A:

  • Physical: The addition of the alcohol to NaH will cause immediate, visible effervescence (H₂ gas evolution). The cessation of bubbling validates that deprotonation is complete.

  • Analytical: TLC (Hexane/EtOAc 3:1) will validate the reaction's success. The highly polar starting material (Rf ~0.2) must completely disappear, replaced by a new, non-polar UV-inactive spot (Rf ~0.7) corresponding to the ether. Stain with phosphomolybdic acid (PMA) to visualize.

Protocol B: Orthogonal Boc Deprotection

Causality Note: Using anhydrous HCl in dioxane rather than aqueous acid (like TFA/Water) prevents the highly water-soluble piperidine core from being lost in an aqueous phase, allowing for direct precipitation of the product[4].

  • Solvation: Dissolve the crude N-Boc-4-(isopentyloxy)piperidine in 10 mL of anhydrous Dichloromethane (DCM) in a 50 mL round-bottom flask.

  • Acid Cleavage: Add 12.5 mL of 4M HCl in Dioxane dropwise at room temperature.

  • Stirring: Stir the reaction at room temperature for 2–4 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and Dioxane. Triturate the resulting sticky residue with cold diethyl ether (20 mL) to induce crystallization.

  • Filtration: Filter the white precipitate over a glass frit, wash with additional cold ether, and dry under high vacuum to afford 4-(isopentyloxy)piperidine hydrochloride[8].

Self-Validating Checkpoint B:

  • Physical: Upon addition of the acid, vigorous bubbling will occur as CO₂ and isobutylene gases are liberated. The reaction is self-indicating; when gas evolution stops, the deprotection is complete. Furthermore, the product will spontaneously precipitate as a white solid upon the addition of diethyl ether.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Etherification Yield Incomplete alkoxide formation or wet solvent.Ensure DMF is strictly anhydrous (store over 3Å molecular sieves). Extend the deprotonation maturation time to 1 hour.
N-Alkylation Byproducts Premature Boc cleavage due to localized acidic impurities.Validate the integrity of the starting material via NMR. Ensure the reaction environment remains strictly basic during Step 1[2].
Product "Oils Out" in Step B Residual DMF or unreacted mineral oil from NaH.Wash the organic layer thoroughly with water/brine during Step A extraction. Wash the final salt extensively with hexanes/ether to remove mineral oil.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. URL:[Link]

  • Wikipedia. "Williamson ether synthesis." Wikimedia Foundation. URL:[Link]

  • National Institutes of Health (PMC). "Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection." PubMed Central. URL:[Link]

Sources

Application Note: Strategic Incorporation of 3-[(Isopentyloxy)methyl]piperidine into Heterocyclic Compound Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved pharmaceuticals.[1][2][3][4] Its inherent three-dimensional, sp³-rich character provides an ideal framework for the spatial presentation of functional groups, facilitating precise interactions with biological targets.[5][6][7][8] This guide details the synthesis, characterization, and strategic application of 3-[(isopentyloxy)methyl]piperidine, a versatile building block designed for the construction of diverse and structurally complex heterocyclic compound libraries. The inclusion of the flexible, lipophilic (isopentyloxy)methyl side chain at the 3-position offers a unique vector for exploring hydrophobic protein pockets while maintaining desirable physicochemical properties. We provide robust, step-by-step protocols for the synthesis of the building block and its subsequent diversification via N-functionalization, enabling researchers to rapidly generate novel chemical matter for high-throughput screening campaigns.

The Building Block: Rationale and Physicochemical Profile

The design of 3-[(isopentyloxy)methyl]piperidine is rooted in key principles of modern drug design, which favor molecules with increased three-dimensionality to enhance binding affinity and selectivity.[5][6][9]

  • The Piperidine Core: As one of the most common N-heterocycles in approved drugs, the piperidine ring offers a conformationally constrained, yet dynamic, scaffold.[2][10] Functionalization of this core allows for the creation of molecules that depart from the flat, sp²-dominated structures that often populate screening libraries.[5][6]

  • 3-Position Substitution: Substitution at the 3-position of the piperidine ring provides a distinct exit vector for the side chain, directing it away from the primary site of diversification on the ring nitrogen. This separation allows for the independent exploration of different regions of a target's binding site.

  • The (Isopentyloxy)methyl Side Chain: This feature was deliberately chosen for its unique combination of properties. The ether linkage is metabolically robust and its oxygen atom can act as a hydrogen bond acceptor.[11][12] The flexible four-carbon chain terminating in an isobutyl group provides a moderately lipophilic appendage ideal for probing hydrophobic channels or pockets within a protein target without drastically increasing the overall molecular weight.

Data Presentation: Physicochemical Properties

The properties of the core building block are summarized below, highlighting its suitability for fragment-based and lead-like library development.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol Provides a low-MW starting point for library synthesis, allowing for significant additions while remaining in a drug-like range.[5]
cLogP (estimated) 2.5 - 3.0Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.[13]
Hydrogen Bond Donors 1 (Amine N-H)The secondary amine is the primary point for covalent modification.[14][15]
Hydrogen Bond Acceptors 2 (Amine N, Ether O)The ether oxygen can engage in hydrogen bonding with the target protein.
Rotatable Bonds 5The flexible side chain allows for conformational adaptation within a binding site.[16]
Fraction sp³ (Fsp³) 1.00High Fsp³ character is correlated with increased clinical success rates.

Synthesis and Quality Control of the Building Block

A reliable and scalable synthesis is paramount for the production of any building block for library synthesis. The following three-step protocol provides a robust route to high-purity 3-[(isopentyloxy)methyl]piperidine starting from commercially available 3-(hydroxymethyl)piperidine.

Experimental Workflow: Synthesis of 3-[(Isopentyloxy)methyl]piperidine

The overall synthetic strategy involves protection of the reactive piperidine nitrogen, formation of the ether side chain, and subsequent deprotection to yield the final building block.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B Boc₂O, TEA, DCM, rt C N-Boc-3-(hydroxymethyl)piperidine D N-Boc-3-[(isopentyloxy)methyl]piperidine C->D 1. NaH, THF, 0 °C 2. Isopentyl bromide, rt E N-Boc-3-[(isopentyloxy)methyl]piperidine F 3-[(Isopentyloxy)methyl]piperidine E->F TFA or HCl in Dioxane, DCM, 0 °C to rt

Caption: Synthetic workflow for 3-[(isopentyloxy)methyl]piperidine.

Protocol 1: Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen. It is stable to the basic conditions of the subsequent Williamson ether synthesis but can be removed cleanly under acidic conditions that do not affect the newly formed ether linkage.[17]

  • Procedure:

    • Dissolve 3-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M).

    • Add triethylamine (TEA, 1.5 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.

Protocol 2: Synthesis of tert-butyl 3-[(isopentyloxy)methyl]piperidine-1-carboxylate
  • Rationale: The Williamson ether synthesis is a classic and highly reliable method for forming ether bonds.[18][19][20] It involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide.[19][21] Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide in situ.

  • Procedure:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Add 1-bromo-3-methylbutane (isopentyl bromide, 1.2 eq.) dropwise to the reaction mixture.

    • Stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the protected product.

Protocol 3: Synthesis of 3-[(Isopentyloxy)methyl]piperidine (Final Building Block)
  • Rationale: Acid-mediated cleavage is the standard method for removing a Boc group. Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane are commonly used and provide clean, high-yielding deprotection.

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 eq.) in DCM (approx. 0.2 M) and cool to 0 °C.

    • Add trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours until LC-MS analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final building block, which can be used directly or purified further if necessary.

Quality Control (QC)

To ensure the integrity of a compound library, the purity and identity of the starting building block must be rigorously confirmed.

  • ¹H and ¹³C NMR: Confirms the chemical structure, proton environments, and carbon backbone. The spectra should be clean, with integrations matching the expected number of protons.[22][23][24]

  • LC-MS: Provides purity data (typically >95% by UV) and confirms the molecular weight via the mass-to-charge ratio ([M+H]⁺).[22][25]

Application in Heterocyclic Library Synthesis

The synthesized 3-[(isopentyloxy)methyl]piperidine is an ideal scaffold for diversification at the nitrogen atom.[14][15] Parallel synthesis techniques can be employed to rapidly generate a library of analogs. Reductive amination is a robust and versatile reaction for this purpose.

Library Generation Workflow

This workflow illustrates the diversification of the core building block into a library of final compounds for screening.

G cluster_reagents Diversity Reagents (Aldehydes/Ketones) cluster_products Final Compound Library Core 3-[(Isopentyloxy)methyl]piperidine (Building Block) P1 Product 1 Core->P1 + R1CHO Reductive Amination P2 Product 2 Core->P2 + R2CHO Reductive Amination P3 Product 3 Core->P3 + R3CHO Reductive Amination Pn Product n Core->Pn + R(n)CHO Reductive Amination R1 R1CHO R2 R2CHO R3 R3CHO Rn ... R(n)CHO

Caption: Library diversification via parallel reductive amination.

Protocol 4: Parallel Reductive Amination for Library Synthesis
  • Rationale: Reductive amination is a highly efficient method for forming C-N bonds. It proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde/ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.[15]

  • Procedure (for a 96-well plate format):

    • Reagent Preparation:

      • Prepare a stock solution of 3-[(isopentyloxy)methyl]piperidine (1.0 eq.) in a suitable solvent like dichloroethane (DCE) or THF (e.g., 0.2 M).

      • Prepare a stock solution of acetic acid (AcOH, 1.1 eq.) in the same solvent.

      • Prepare individual stock solutions of a diverse set of aldehydes or ketones (1.1 eq.) in the same solvent.

    • Reaction Setup:

      • To each well of a 96-well reaction block, add the piperidine stock solution.

      • Add the corresponding aldehyde/ketone solution to each well according to a plate map.

      • Add the acetic acid solution to each well.

      • Allow the plate to shake at room temperature for 1 hour to facilitate imine/iminium formation.

    • Reduction:

      • Add solid sodium triacetoxyborohydride (STAB, 1.5 eq.) to each well. Note: This should be done in a well-ventilated area.

      • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Workup and Purification:

      • Quench the reactions by adding a saturated aqueous solution of NaHCO₃ to each well.

      • Extract the products using a liquid-liquid extraction workflow (e.g., adding ethyl acetate, shaking, and separating the organic layer).

      • The crude products can be purified via preparative HPLC-MS to yield the final library of compounds.

Data Presentation: Representative Virtual Library

This table illustrates a small subset of a potential library derived from the building block, showcasing the modulation of physicochemical properties.

R-Group (from R-CHO)Product Molecular WeightProduct cLogP (est.)
Benzaldehyde 275.444.2
4-Pyridinecarboxaldehyde 276.422.8
Cyclohexanecarboxaldehyde 295.514.8
Isobutyraldehyde 255.453.9

Conclusion

3-[(Isopentyloxy)methyl]piperidine is a strategically designed, high-value building block for the synthesis of innovative heterocyclic compound libraries. Its sp³-rich piperidine core combined with a flexible, lipophilic side chain provides an excellent platform for exploring new chemical space and developing potent, selective modulators of biological targets. The robust synthetic protocols provided herein enable its efficient preparation and its facile incorporation into parallel synthesis workflows, making it an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs.

References

  • Jones, S. P., Firth, J. D., et al. (2019). Design and Synthesis of 56 Shape-Diverse 3D Fragments. Angewandte Chemie International Edition. Available at: [Link]

  • Jones, S. P., Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Douglas, C. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. Available at: [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Construction of highly functionalized piperidines by stepwise dearomatization of pyridines. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Wheldon, M. C. (2016). Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space. University of York. Available at: [Link]

  • This fragment-based drug discovery library is designed to be sociable. (2025). Chemistry World. Available at: [Link]

  • Jones, S. P., et al. (2025). Design and Synthesis of 56 Shape-Diverse 3D Fragments. ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Frolov, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). ResearchGate. Available at: [Link]

  • Singh, S., et al. (2003). Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Wang, J., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2015). Der Pharma Chemica. Available at: [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Available at: [Link]

  • Bemis, G. W., & Murcko, M. A. (1999). Properties of known drugs. 2. Side chains. Journal of Medicinal Chemistry. Available at: [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Tei, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. Available at: [Link]

  • Properties of Known Drugs. 2. Side Chains. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). Alternative Therapies in Health and Medicine. Available at: [Link]

  • Sharma, G., et al. (2025). Molecular Docking and ADME Analysis of the novel compound... Journal of Advanced Scientific Research. Available at: [Link]

  • Optimizing Drug Binding Affinity: (Semi) Empirical Studies. (n.d.). Patrick: Medicinal Chemistry. Available at: [Link]

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Application Note: Optimized Reaction Conditions for the N-Alkylation of 3-[(Isopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Structural Considerations

The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 3-[(Isopentyloxy)methyl]piperidine is a highly versatile secondary amine building block[1]. Structurally, it features a bulky aliphatic ether side chain at the C3 position. While it does not suffer from the severe steric hindrance adjacent to the nitrogen seen in 2-substituted piperidines[2], the C3 isopentyloxymethyl group still induces conformational bias. Furthermore, the ether linkage requires careful selection of reaction conditions to prevent acid-catalyzed cleavage.

As a Senior Application Scientist, I have structured this guide to detail two field-proven, highly optimized methodologies for the N-alkylation of this scaffold: Direct N-Alkylation (SN2) and Reductive Amination . Both protocols are designed as self-validating systems, ensuring high yield, chemoselectivity, and operational simplicity.

Mechanistic Rationale & Reagent Causality

To achieve high-purity tertiary amines, one must move beyond simply following recipes and understand the kinetic and thermodynamic drivers of the reaction.

Strategy A: Direct N-Alkylation via Nucleophilic Substitution

Direct alkylation using alkyl halides is a fundamental approach, but it is notoriously plagued by over-alkylation, which yields undesired quaternary ammonium salts[3].

  • The Causality of Base Selection: To mitigate over-alkylation, we utilize 4 rather than inorganic bases like K₂CO₃[4]. DIPEA is highly sterically hindered and non-nucleophilic; it acts exclusively as a proton scavenger for the generated HX acid, driving the reaction forward without consuming the electrophile[4].

  • The Causality of Addition Rate: By utilizing a syringe pump to slowly introduce the alkyl halide into a solution of the piperidine, the secondary amine is maintained in kinetic excess. This statistically and kinetically disfavors the formation of the dialkylated quaternary salt[3].

Strategy B: Reductive Amination

When the target alkyl group originates from an aldehyde or ketone, reductive amination is the superior choice. It is a milder, highly selective method that strictly prevents over-alkylation[2].

  • The Causality of the Reducing Agent: 2 is employed due to its exceptional chemoselectivity[2]. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. Consequently, STAB will not prematurely reduce the unreacted carbonyl compound; it waits until the highly electrophilic iminium ion is generated in situ, subsequently delivering the hydride to form the tertiary amine[2].

Workflow Start 3-[(Isopentyloxy)methyl]piperidine Decision Select Alkylation Strategy Start->Decision Direct Direct N-Alkylation (Alkyl Halide) Decision->Direct Unhindered Electrophile Reductive Reductive Amination (Aldehyde/Ketone) Decision->Reductive Complex/Carbonyl Electrophile Cond1 DIPEA, MeCN Slow Addition Direct->Cond1 Cond2 STAB, DCE RT Stirring Reductive->Cond2 Prod1 Tertiary Amine (Monitor for Quaternization) Cond1->Prod1 Prod2 Tertiary Amine (High Chemoselectivity) Cond2->Prod2

Caption: Workflow decision matrix for the N-alkylation of 3-[(Isopentyloxy)methyl]piperidine.

Experimental Protocols

Protocol A: Direct N-Alkylation with Alkyl Halides

This protocol is optimized for primary and unhindered secondary alkyl halides (e.g., benzyl bromide, ethyl iodide)[2].

Reagents:

  • 3-[(Isopentyloxy)methyl]piperidine (1.0 eq, 0.1 M)

  • Alkyl Halide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: To an oven-dried, round-bottom flask purged with dry nitrogen, add 3-[(Isopentyloxy)methyl]piperidine and anhydrous MeCN to create a 0.1 M solution.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution at room temperature.

  • Controlled Electrophile Addition: Dissolve the alkyl halide (1.1 eq) in a small volume of MeCN. Using a syringe pump, add this solution dropwise over 2 to 4 hours[3]. Crucial Step: This slow addition is the primary defense against quaternary salt formation.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 50°C for less reactive halides) and monitor via LC-MS or TLC until the secondary amine is consumed.

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove MeCN. Distribute the crude residue between diethyl ether and saturated aqueous sodium bicarbonate (NaHCO₃)[3].

    • Validation Logic: The non-polar target tertiary amine partitions into the ether layer. Unreacted polar starting materials, DIPEA hydrohalide salts, and any trace quaternary ammonium byproducts are highly water-soluble and are cleanly stripped away into the aqueous phase, self-validating the purity of the organic extract[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free-base N-alkylpiperidine.

Protocol B: Reductive Amination with STAB

This protocol is ideal when functionalizing the piperidine with complex alkyl groups derived from aldehydes or ketones[2].

Reagents:

  • 3-[(Isopentyloxy)methyl]piperidine (1.0 eq, 0.2 M)

  • Aldehyde or Ketone (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Optional: Glacial Acetic Acid (1.0 eq) - Only required if using sterically hindered ketones.

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the piperidine derivative and the carbonyl compound in anhydrous DCE under a nitrogen atmosphere. Stir at room temperature for 30–60 minutes to allow the hemiaminal to form and dehydrate into the iminium ion.

  • Reduction: Add STAB (1.4 eq) portion-wise to the stirring solution. The reaction is mildly exothermic.

  • Propagation: Stir the suspension at room temperature for 4–12 hours. The reaction mixture will typically become homogeneous as the STAB is consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose any unreacted boron species.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Mechanism Amine Secondary Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Carbonyl (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Target Iminium->Product + NaBH(OAc)3 (Hydride Transfer)

Caption: Mechanistic pathway of reductive amination using sodium triacetoxyborohydride (STAB).

Quantitative Data & Method Comparison

To aid in route scouting, the following table summarizes the quantitative metrics and operational parameters for both methodologies when applied to 3-substituted piperidines.

ParameterProtocol A: Direct N-Alkylation (SN2)Protocol B: Reductive Amination
Typical Yield 65% – 85% (Dependent on halide)80% – 95%
Reaction Time 4 – 24 hours2 – 12 hours
Over-alkylation Risk Moderate (Mitigated by syringe pump)None (Mechanistically impossible)
Functional Group Tolerance Moderate (Halides can cross-react)High (STAB is highly chemoselective)
Ether Linkage Stability Excellent (Basic conditions)Excellent (Mildly acidic/neutral conditions)
Scalability Good (Requires controlled addition)Excellent (One-pot, easily scalable)

References

  • [2] BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem Application Notes. Available at:

  • [3] ResearchGate Community. Procedure for N-alkylation of Piperidine? ResearchGate Q&A. Available at:

  • [1] Huateng Pharma. Product Center - 3-[(Isopentyloxy)methyl]piperidine. Available at:

  • [4] Moore, J. L., Taylor, S. M., & Soloshonok, V. A. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292. Available at:

Sources

The Strategic Deployment of 3-[(Isopentyloxy)methyl]piperidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable tool for optimizing drug-target interactions.[3][4] Among the various substituted piperidines, those functionalized at the 3-position have emerged as particularly fruitful for modulating pharmacological activity and achieving target selectivity.[5][6] This technical guide delves into the applications of a specific, yet representative, 3-substituted piperidine, 3-[(isopentyloxy)methyl]piperidine, as a versatile building block in drug discovery.

While direct literature on 3-[(isopentyloxy)methyl]piperidine is sparse, its structural motifs—a 3-substituted piperidine core and an ether linkage to a lipophilic alkyl chain—are prevalent in numerous biologically active agents. This guide will, therefore, extrapolate from the well-established principles of piperidine chemistry and pharmacology to provide researchers, scientists, and drug development professionals with a comprehensive framework for its application.

Core Physicochemical and Pharmacokinetic Considerations

The decision to incorporate the 3-[(isopentyloxy)methyl]piperidine scaffold is a strategic one, driven by the desire to fine-tune a molecule's properties for a specific therapeutic target and biological environment.[7] The key attributes of this moiety include:

  • Basicity and Lipophilicity: The piperidine nitrogen provides a basic center (typical pKa ~8-10), which is often crucial for forming salt bridges with acidic residues in target proteins. The (isopentyloxy)methyl substituent at the 3-position significantly increases the molecule's lipophilicity (LogP), a critical parameter influencing membrane permeability, blood-brain barrier penetration, and metabolic stability.[8] The ether linkage itself is relatively stable metabolically compared to esters or amides.

  • Stereochemistry and Conformational Control: The chiral center at the 3-position allows for the introduction of stereoisomers (R and S enantiomers). It is well-documented that different stereoisomers of 3-substituted piperidines can exhibit vastly different potencies and selectivities, making stereocontrolled synthesis a critical aspect of development.[9][10]

  • Vectorial Exit Point for Further Functionalization: The piperidine nitrogen serves as a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents without altering the core 3-substituted pharmacophore.

Table 1: Comparative Physicochemical Properties of Piperidine Scaffolds
CompoundMolecular Weight ( g/mol )Predicted LogPPredicted pKa
Piperidine85.150.8411.2
3-Methylpiperidine99.171.3511.1
3-[(Isopentyloxy)methyl]piperidine185.323.1510.9

Note: LogP and pKa values are predicted using computational models and may vary from experimental values.

Key Therapeutic Areas and Mechanistic Insights

The 3-substituted piperidine scaffold is a versatile player in medicinal chemistry, with applications spanning a wide range of therapeutic areas.[11][12] The introduction of the (isopentyloxy)methyl group can be envisioned to enhance efficacy in several key areas:

Central Nervous System (CNS) Disorders

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them ideal candidates for CNS drug discovery.[7] The increased lipophilicity conferred by the isopentyloxy group in 3-[(isopentyloxy)methyl]piperidine is expected to further enhance brain penetration.

  • Potential Targets: Sigma receptors (S1R and S2R), monoamine transporters (DAT, NET, SERT), and muscarinic receptors are all known to be modulated by piperidine derivatives.[8][9][13] For example, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have shown potential as antidepressant agents by inhibiting the reuptake of biogenic amines.[14]

  • Mechanism of Action Hypothesis: The piperidine nitrogen can engage in crucial ionic or hydrogen bonding interactions within the receptor binding pocket, while the 3-[(isopentyloxy)methyl] substituent explores hydrophobic sub-pockets, potentially increasing affinity and modulating selectivity.

CNS_Target_Interaction cluster_drug 3-[(Isopentyloxy)methyl]piperidine cluster_receptor CNS Receptor Drug Piperidine Nitrogen (Basic Core) 3-(Isopentyloxy)methyl Substituent (Lipophilic Tail) Receptor Ionic/H-Bonding Site (e.g., Asp, Glu) Hydrophobic Pocket Drug:N->Receptor:ionic  Ionic Interaction / H-Bond Drug:S->Receptor:hydro  Hydrophobic Interaction

Caption: Hypothetical binding mode of 3-[(isopentyloxy)methyl]piperidine with a CNS target.

Analgesia

Piperidine is a core component of many potent opioid analgesics, including fentanyl and its analogues.[15][16] The substitution pattern on the piperidine ring is critical for analgesic potency and duration of action.

  • Potential Targets: Mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Design Rationale: The 3-methyl group in some fentanyl analogues significantly enhances potency.[10][15] The larger, lipophilic (isopentyloxy)methyl group could similarly interact with hydrophobic regions of the opioid receptor, potentially leading to novel analgesic profiles.

Oncology

Recent research has highlighted the potential of 3-substituted piperidines as anticancer agents, particularly as inhibitors of signaling pathways crucial for cancer cell proliferation and survival.[6]

  • Potential Targets: Kinases such as PI3K, Akt, and mTOR.

  • Mechanism of Action: The dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers.[6] 3-Substituted piperidine derivatives have been shown to act as potent inhibitors of this pathway, preventing the phosphorylation and activation of downstream effectors, ultimately leading to cell cycle arrest and apoptosis. The (isopentyloxy)methyl group could be tailored to optimize interactions within the ATP-binding pocket of these kinases.

PI3K_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-[(Isopentyloxy)methyl] piperidine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 3-substituted piperidine derivative.

Protocols for Synthesis and Evaluation

The successful application of 3-[(isopentyloxy)methyl]piperidine in a drug discovery program relies on robust synthetic protocols and rigorous biological evaluation.

Protocol 1: General Synthesis of 3-[(Isopentyloxy)methyl]piperidine

This protocol outlines a general, multi-step synthesis starting from commercially available materials. A similar approach has been described for the synthesis of other alkoxy-piperidine derivatives.[1]

Workflow:

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: N-Protection cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Deprotection A Pyridine-3-methanol B Piperidine-3-methanol A->B H2, Rh/C or PtO2 C N-Boc-piperidine-3-methanol B->C Boc2O, Et3N D N-Boc-3-[(isopentyloxy)methyl]piperidine C->D 1. NaH 2. Isopentyl bromide E 3-[(Isopentyloxy)methyl]piperidine D->E TFA or HCl

Caption: Synthetic workflow for 3-[(isopentyloxy)methyl]piperidine.

Step-by-Step Methodology:

  • Reduction of Pyridine-3-methanol:

    • To a solution of pyridine-3-methanol in a suitable solvent (e.g., methanol or acetic acid), add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on Carbon or Platinum(IV) oxide).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield piperidine-3-methanol.

  • N-Protection:

    • Dissolve the crude piperidine-3-methanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base (e.g., triethylamine, diisopropylethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

    • Stir the reaction at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup and purify the crude product by column chromatography to obtain N-Boc-piperidine-3-methanol.

  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve the N-Boc-piperidine-3-methanol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

    • Add isopentyl bromide (1-bromo-3-methylbutane) dropwise and allow the reaction to proceed at room temperature or with gentle heating until completion.

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent. Purify by column chromatography.

  • N-Deprotection:

    • Dissolve the N-Boc-3-[(isopentyloxy)methyl]piperidine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in a solvent like dioxane or diethyl ether.

    • Stir at room temperature until the reaction is complete.

    • Concentrate the mixture under reduced pressure. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to obtain the free amine.

Protocol 2: In Vitro Evaluation of CNS Receptor Binding

This protocol describes a standard radioligand binding assay to determine the affinity of 3-[(isopentyloxy)methyl]piperidine for a specific CNS target (e.g., the sigma-1 receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target (e.g., [³H]-(+)-pentazocine for S1R).

  • Test compound: 3-[(isopentyloxy)methyl]piperidine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled ligand for determining non-specific binding (e.g., haloperidol).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Compound Preparation: Prepare a stock solution of 3-[(isopentyloxy)methyl]piperidine in DMSO and perform serial dilutions in assay buffer to create a range of test concentrations.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled ligand.

    • Test Compound: Membranes + Radioligand + Test Compound dilutions.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch out the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

3-[(Isopentyloxy)methyl]piperidine represents a valuable, yet underexplored, building block in medicinal chemistry. Its inherent physicochemical properties—a basic nitrogen center for polar interactions, a stereogenic center for fine-tuning binding, and a lipophilic side chain for enhanced membrane permeability and hydrophobic interactions—make it an attractive scaffold for developing novel therapeutics. By leveraging the extensive knowledge base surrounding 3-substituted piperidines, researchers can strategically deploy this compound in programs targeting CNS disorders, pain, and cancer. The protocols provided herein offer a foundational framework for the synthesis and initial biological characterization of derivatives incorporating this promising scaffold.

References

  • Bishop, M. J., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[1][9]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry, 40(26), 4290-4301. Available at: [Link]

  • Ito, H., et al. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 45(23), 5064-5077. Available at: [Link]

  • Leone, S., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 10, 989384. Available at: [Link]

  • Meltzer, P. C., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7867-7878. Available at: [Link]

  • Likhitkar, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Available at: [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • Kairgaliyev, M., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Science & Healthcare, 25(2), 114-122. Available at: [Link]

  • Stürzebecher, J., et al. (1992). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Medicinal Chemistry, 35(12), 2214-2219. Available at: [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Available at: [Link]

  • Cignarella, G., et al. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 32(10), 2277-2281. Available at: [Link]

  • Basnet, A., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bagley, J. R., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(17), 2490-2497. Available at: [Link]

  • Yamashita, Y., et al. (2018). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Tetrahedron, 74(38), 5323-5327. Available at: [Link]

  • Kumar, A., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 53B(1), 88-93. Available at: [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1403-1411. Available at: [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1403-1411. Available at: [Link]

  • Asghar, M. N., et al. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 11(10), 061-071. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Biologically Active Analogs from 3-[(Isopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize interactions with biological targets, fine-tune physicochemical properties, and enhance pharmacokinetic profiles.[2]

The starting material, 3-[(isopentyloxy)methyl]piperidine, offers a particularly attractive scaffold for generating a diverse library of novel compounds. It presents three primary points for chemical modification:

  • The Piperidine Nitrogen (N-H): A secondary amine that serves as a key site for introducing substituents to modulate basicity, polarity, and engage in hydrogen bonding.

  • The Isopentyloxy Ether Linkage: A stable but cleavable group that, upon removal, unmasks a versatile primary alcohol for a second wave of diversification.

  • The Piperidine Ring (C-H bonds): While more challenging, direct C-H functionalization represents an advanced strategy for accessing unique chemical space.[3][4]

This guide provides a detailed strategic overview and robust, field-proven protocols for the synthesis of diverse analogs from 3-[(isopentyloxy)methyl]piperidine, enabling the rapid generation of compound libraries for screening and lead optimization programs.

Section 1: Strategic Overview of Analog Synthesis

The core strategy for diversifying the 3-[(isopentyloxy)methyl]piperidine scaffold involves a two-pronged approach targeting the most synthetically accessible and pharmacologically relevant positions: the piperidine nitrogen and the C3-ether side chain. This allows for the systematic exploration of structure-activity relationships (SAR) by independently or sequentially modifying these two key regions.

G cluster_n_func Pathway A: N-Functionalization cluster_c3_func Pathway B: C3 Side-Chain Modification start 3-[(Isopentyloxy)methyl]piperidine (Starting Material) n_alkylation Direct N-Alkylation (Protocol 2.1) start->n_alkylation reductive_amination Reductive Amination (Protocol 2.2) start->reductive_amination ether_cleavage Ether Cleavage (Protocol 3.1) start->ether_cleavage library Diverse Analog Library for Biological Screening n_alkylation->library Creates N-Substituted Analogs reductive_amination->library diversification Diversification of Alcohol (O-Alkylation, Esterification, etc.) ether_cleavage->diversification Unmasks -CH2OH diversification->library Creates C3-Modified Analogs

Caption: High-level strategy for analog generation from the core scaffold.

Section 2: Protocols for N-Functionalization of the Piperidine Ring

Modification at the piperidine nitrogen is often the first and most critical step in modulating pharmacological activity. The basicity of this nitrogen (typical pKa ~11) makes it a strong nucleophile, readily amenable to a variety of transformations. We present two robust, high-yielding protocols for N-alkylation.

Causality Behind Method Selection:
  • Direct N-Alkylation is a classic, straightforward S_N_2 reaction suitable for introducing simple alkyl groups (methyl, ethyl, benzyl) using corresponding halides. Its primary drawback is the risk of over-alkylation to form a quaternary ammonium salt, especially if the alkylating agent is highly reactive or used in large excess.[5][6] Slow addition of the alkylating agent can help mitigate this.[7]

  • Reductive Amination is a milder and more versatile method, particularly for introducing more complex or sterically hindered groups.[5][8] It proceeds by forming an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then selectively reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, moisture-tolerant, and highly selective for the iminium ion over the unreacted carbonyl.[5][8] This method elegantly avoids the problem of over-alkylation.

G cluster_direct Protocol 2.1: Direct Alkylation cluster_reductive Protocol 2.2: Reductive Amination start Piperidine Substrate react_halide React with Alkyl Halide (R-X) + Base (e.g., K₂CO₃) start->react_halide react_carbonyl React with Aldehyde/Ketone (R-CHO) start->react_carbonyl product_direct N-Alkylated Piperidine react_halide->product_direct side_product Quaternary Salt (Side Product) react_halide->side_product iminium Iminium Ion Intermediate react_carbonyl->iminium reduce Reduce with NaBH(OAc)₃ iminium->reduce product_reductive N-Alkylated Piperidine reduce->product_reductive

Caption: Comparative workflow for N-alkylation methodologies.

Protocol 2.1: Direct N-Alkylation with Alkyl Halides

Materials:

  • 3-[(Isopentyloxy)methyl]piperidine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq)

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely powdered, or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Solvent: Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-[(isopentyloxy)methyl]piperidine and the anhydrous solvent (to make a ~0.1-0.2 M solution).

  • Add the base (e.g., K₂CO₃).

  • Stir the suspension vigorously.

  • Slowly add the alkyl halide dropwise to the stirred solution at room temperature over 30-60 minutes using a syringe pump if available. The slow addition is critical to minimize the formation of quaternary ammonium salts.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated analog.

Protocol 2.2: N-Alkylation via Reductive Amination

Materials:

  • 3-[(Isopentyloxy)methyl]piperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Standard glassware, magnetic stirrer

Procedure:

  • To a stirred solution of 3-[(isopentyloxy)methyl]piperidine in the anhydrous solvent at room temperature, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure N-substituted analog.

MethodR-Group SourceKey ReagentsTypical YieldNotes
Direct Alkylation Benzyl BromideK₂CO₃, DMF75-90%Simple, but risk of di-alkylation.
Direct Alkylation Ethyl IodideDIPEA, MeCN70-85%DIPEA is a non-nucleophilic base.
Reductive Amination BenzaldehydeNaBH(OAc)₃, DCM85-95%Highly selective, excellent for aryl groups.
Reductive Amination CyclohexanoneNaBH(OAc)₃, DCE80-95%Efficient for introducing cyclic fragments.
Reductive Amination AcetaldehydeNaBH(OAc)₃, DCM70-90%Use fresh acetaldehyde for best results.

Section 3: Protocols for Side-Chain Modification at the C3 Position

Modifying the C3 side chain provides a powerful secondary axis for exploring SAR. The most effective strategy is to first cleave the robust isopentyl ether to unmask the primary alcohol, 3-(hydroxymethyl)piperidine, which serves as a highly versatile intermediate for subsequent functionalization.

Causality Behind Reagent Selection:

While classic ether cleavage reagents like HBr and HI are effective, they are highly acidic and can be non-selective in complex molecules.[9][10][11] Lewis acids offer a more controlled and often milder alternative. Boron trichloride (BCl₃) or boron tribromide (BBr₃) are exceptionally powerful reagents for cleaving ethers.[9] BCl₃ is generally less reactive than BBr₃, which can provide greater selectivity.[12] The reaction proceeds by coordination of the Lewis acid to the ether oxygen, activating the C-O bond for nucleophilic attack by the halide.

Protocol 3.1: Lewis Acid-Mediated Cleavage of the Isopentyl Ether

Note: This protocol should be performed in a well-ventilated fume hood by personnel experienced with pyrophoric/reactive reagents. The piperidine nitrogen must be protected (e.g., as a Boc-carbamate) prior to this step to prevent side reactions with the Lewis acid.

Step A: N-Protection

  • Protect the starting material, 3-[(isopentyloxy)methyl]piperidine, with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield tert-butyl 3-((isopentyloxy)methyl)piperidine-1-carboxylate.

Materials (for Cleavage):

  • N-Boc-3-[(isopentyloxy)methyl]piperidine (1.0 eq)

  • Boron trichloride (BCl₃), 1.0 M solution in DCM (2.0-3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Standard glassware for anhydrous reactions, inert atmosphere, dry ice/acetone bath

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected piperidine in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of BCl₃ in DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to 0 °C or room temperature if necessary.

  • Work-up: Upon completion, cool the reaction back to -78 °C and quench by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to afford tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This intermediate is now ready for diversification.

G cluster_div Diversification Pathways start N-Boc-3-[(isopentyloxy)methyl]piperidine reagent BCl₃ in DCM, -78 °C (Protocol 3.1) start->reagent intermediate N-Boc-3-(hydroxymethyl)piperidine (Key Intermediate) reagent->intermediate esterification Esterification (R-COCl, Base) intermediate->esterification alkylation O-Alkylation (NaH, R-X) intermediate->alkylation oxidation Oxidation (PCC, DMP) intermediate->oxidation product_ester Ester Analogs esterification->product_ester product_ether New Ether Analogs alkylation->product_ether product_aldehyde Aldehyde Intermediate oxidation->product_aldehyde

Caption: Workflow for C3 side-chain modification via an alcohol intermediate.

Protocol 3.2: Representative Diversification - Esterification of the Hydroxyl Intermediate

Materials:

  • tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Acid chloride (e.g., benzoyl chloride) or Carboxylic Acid (1.1 eq)

  • Coupling agent (if using carboxylic acid, e.g., EDC, HATU)

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: Anhydrous DCM

Procedure:

  • Dissolve the alcohol intermediate in anhydrous DCM under an inert atmosphere.

  • Add the base (TEA).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride dropwise. If using a carboxylic acid, add it along with the coupling agent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench with water and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

  • The final N-Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final free amine, which can then be further functionalized using the protocols in Section 2.

Section 4: Characterization of Analogs

The identity, purity, and structure of all synthesized analogs must be rigorously confirmed using a standard suite of analytical techniques:

  • Thin-Layer Chromatography (TLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): For reaction monitoring and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the final compounds.

Conclusion

The synthetic strategies and detailed protocols outlined in this guide provide a robust framework for the efficient generation of diverse libraries of biologically active analogs from 3-[(isopentyloxy)methyl]piperidine. By systematically targeting the piperidine nitrogen and the C3 side chain, researchers can effectively explore the structure-activity landscape around this valuable scaffold. These methods are scalable and utilize common laboratory reagents, empowering drug discovery professionals to rapidly advance their hit-to-lead and lead optimization campaigns.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • Bruce, B. et al. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Liu, W., Babl, T., Röther, A., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. Available from PMC. [Link]

  • ResearchGate. (2020).
  • News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Selective Ether Cleavage with Boron Trichloride.
  • Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin.
  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Bruni, G., et al. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Issayeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Medicine and Ecology. [Link]

Sources

Handling and storage protocols for liquid piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Transfer Protocols for Liquid Piperidine Derivatives

Executive Summary

Liquid piperidine derivatives (e.g., 1-methylpiperidine, 2-methylpiperidine, piperidine-4-carboxylic acid esters) are ubiquitous building blocks in pharmaceutical synthesis, peptide chemistry, and catalysis. However, their high basicity, volatility, and susceptibility to atmospheric degradation pose significant safety and operational challenges. This application note provides a comprehensive, self-validating protocol for the handling, storage, and experimental transfer of these reagents, ensuring both operator safety and stoichiometric integrity.

Chemical Causality: The Mechanics of Degradation and Hazard

To handle piperidine derivatives effectively, researchers must understand the chemical causality behind their reactivity:

  • Atmospheric Sensitivity (Carbamate Formation): Piperidine and its unhindered secondary amine derivatives possess high basicity, with the conjugate acid exhibiting a pKa of approximately 11.1 to 11.2[1]. When exposed to ambient air, the secondary amine groups react rapidly with atmospheric carbon dioxide (CO2) to form insoluble carbamate salts[1]. This degradation not only compromises reagent purity and alters reaction stoichiometry but also creates physical hazards, such as clogging fine-gauge syringe needles during transfer.

  • Hygroscopicity: The polar nitrogen atom readily forms hydrogen bonds with atmospheric moisture, leading to hydrate formation which can ruin moisture-sensitive reactions (e.g., Grignard or organolithium additions).

  • Flammability and Corrosivity: Liquid piperidines are highly flammable and possess a high vapor pressure. The vapors are severely irritating to the respiratory tract, and the liquid itself is highly corrosive to skin and mucosal membranes,[2].

Material Compatibility and PPE Specifications

The selection of personal protective equipment (PPE) must be dictated by empirical permeation data rather than general laboratory conventions. Piperidine derivatives are aggressive organic bases that rapidly swell and degrade certain common elastomers[3],[4].

Table 1: Elastomer Compatibility for Piperidine Derivatives

Glove MaterialCompatibility RatingBreakthrough Time / SuitabilityMechanistic Rationale
Butyl Rubber Excellent (A)> 240 minutes (Prolonged contact)High chemical resistance to polar basic solvents and amines.
Nitrile (Heavy Gauge) Good (B)Incidental contact / Spill responseAdequate for short-term handling; requires double-gloving or heavy gauge for larger volumes[5].
Neoprene Good (B)Incidental contactModerate resistance; suitable for general spill handling[5].
Natural Rubber / Latex Unsatisfactory (U)Immediate permeationRapid degradation, swelling, and structural failure caused by cyclic amines[3],[4].
Polyvinyl Chloride (PVC) Unsatisfactory (U)Immediate permeationPlasticizers are readily extracted by piperidine, leading to embrittlement[4].

Storage Protocols

A self-validating storage system ensures that the reagent remains pristine from the first puncture to the last drop.

  • Atmosphere: Store exclusively under an inert gas blanket (Argon or high-purity Nitrogen) to prevent CO2 and moisture ingress,[1].

  • Containment: Keep in tightly sealed, original amber glass bottles (or corrosive-resistant containers with resistant inliners) to protect from light-induced oxidation. Bottles equipped with Sure/Seal™ or equivalent elastomeric septa are mandatory for liquid derivatives to allow for air-free extraction.

  • Environment: Store in a dedicated, ventilated flammables cabinet away from incompatible materials such as strong oxidizers, strong acids, and heat sources,[2]. Maintain at room temperature (15–25°C) unless specific derivatives require refrigeration to prevent thermal decomposition.

Step-by-Step Methodology: Inert Transfer of Liquid Piperidine Derivatives

To prevent carbamate formation and ensure accurate dosing, liquid piperidines must be transferred using Schlenk line techniques or inert-gas-purged syringes.

Protocol: Air-Free Syringe Transfer

  • Preparation: Conduct all operations inside a certified, properly operating chemical fume hood with the sash positioned as low as possible[5]. Don appropriate PPE, including safety goggles, a lab coat, and butyl or double-nitrile gloves[5],[2].

  • Purge the Syringe: Attach a long, flexible stainless-steel needle to a gas-tight glass syringe. Connect the receiving reaction flask to a Schlenk line (Argon/N2). Insert the needle through the septum of the reaction flask to flush the syringe with inert gas. Repeat the draw-and-expel cycle three times to remove all ambient air.

  • Pressurize the Reagent Bottle: Insert a separate needle connected to a low-pressure inert gas line (bubbler-regulated) into the septum of the piperidine derivative bottle to equalize pressure and prevent a vacuum during extraction.

  • Extraction: Insert the purged syringe needle into the reagent bottle. Slowly draw slightly more than the required volume of the liquid piperidine.

  • Bubble Removal: Keep the needle tip in the inert headspace of the reagent bottle. Invert the syringe, tap the barrel to dislodge gas bubbles, and expel the excess liquid back into the bottle to reach the exact desired volume.

  • Transfer: Withdraw the needle from the reagent bottle and immediately pierce the septum of the receiving reaction vessel. Dispense the liquid dropwise to control the potentially exothermic nature of acid-base reactions.

  • Needle Cleaning (Critical Step): Immediately rinse the syringe and needle with a compatible organic solvent (e.g., dichloromethane or methanol) followed by water. Causality: Failing to flush the needle immediately allows residual piperidine to react with room air, forming solid carbamates that will permanently clog the needle bore.

Workflow Visualization

PiperidineHandling A 1. PPE & Fume Hood Setup B 2. Inert Atmosphere (Ar/N2 Purge) A->B Establish Environment C 3. Syringe Transfer (Septum Piercing) B->C Maintain Inertness D 4. Reaction Vessel (Sealed System) C->D Controlled Addition E 5. Safe Quenching & Waste Disposal D->E Post-Reaction

Workflow for the inert handling and transfer of liquid piperidine derivatives.

Emergency and Spill Response

Spills involving piperidine derivatives require immediate and calculated action due to their toxicity, basicity, and flammability.

  • Minor Spills: Remove all ignition sources immediately. Personnel must wear heavy-gauge nitrile or neoprene gloves and respiratory protection if fume hood ventilation is compromised[5],[2]. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite,[2]. Do not use combustible absorbents like sawdust or paper towels.

  • Neutralization: Carefully neutralize the absorbed residue with a dilute, weak acid (e.g., 5% acetic acid solution) to mitigate volatility and corrosivity, then wash the area with copious amounts of water.

  • Disposal: Collect all solid residues and seal them in a clearly labeled, compatible drum for hazardous waste disposal in accordance with institutional and environmental regulations,[6].

References

  • - sdfine.com 2. - atamanchemicals.com 3.3 - calpaclab.com 4.6 - unodc.org

  • 5 - sarponggroup.com 6.1 - acs.org 7.2 - apolloscientific.co.uk

  • 4 - rubber-group.com

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Troubleshooting & Optimization

Improving reaction yields for 3-[(Isopentyloxy)methyl]piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-[(Isopentyloxy)methyl]piperidine

A Guide to Improving Reaction Yields and Troubleshooting Common Issues

Welcome to the technical support center for the synthesis of 3-[(Isopentyloxy)methyl]piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important piperidine derivative. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of its synthesis, troubleshoot common experimental hurdles, and ultimately improve your reaction yields and product purity.

The synthesis of 3-[(Isopentyloxy)methyl]piperidine is a foundational procedure for accessing a range of molecules with potential therapeutic applications. The core of this synthesis is typically a Williamson ether synthesis, a classic yet nuanced S_N2 reaction.[1][2] Success hinges on a clear understanding of the reaction mechanism, careful control of reaction parameters, and the strategic mitigation of potential side reactions.

This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating framework for your laboratory work.

Reaction Overview: The Williamson Ether Synthesis Pathway

The most common and direct route to 3-[(Isopentyloxy)methyl]piperidine involves the O-alkylation of 3-(hydroxymethyl)piperidine with an isopentyl halide. The reaction proceeds via an S_N2 mechanism where an alkoxide, generated in situ from the alcohol, acts as a nucleophile.[3]

Reaction Scheme:

A critical challenge in this synthesis is the presence of two nucleophilic sites on the starting material: the primary alcohol and the secondary amine of the piperidine ring. The secondary amine can compete in an "N-alkylation" side reaction. Therefore, a robust synthesis often involves the use of an N-protecting group.

Experimental Workflow Diagram

The following diagram outlines the recommended workflow, including an optional but highly advised N-protection step to prevent competitive side reactions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Ether Synthesis (Williamson) cluster_2 Phase 3: Workup & Purification cluster_3 Phase 4: Final Product start Start: 3-(hydroxymethyl)piperidine protect N-Protection (e.g., with Boc₂O) start->protect Optional but Recommended deprotonate Deprotonation (e.g., NaH in THF) protect->deprotonate alkylation Alkylation with Isopentyl Bromide deprotonate->alkylation Formation of Alkoxide quench Reaction Quench alkylation->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify deprotect N-Deprotection (if applicable) (e.g., TFA or HCl) purify->deprotect If N-protected final_product Final Product: 3-[(Isopentyloxy)methyl]piperidine purify->final_product If not N-protected deprotect->final_product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is extremely low, or I have recovered only starting material. What are the likely causes?

Answer: This is a common issue that typically points to one of three areas: deprotonation, the alkylating agent, or reaction conditions.

  • Ineffective Deprotonation: The formation of the alkoxide is the critical first step.

    • Cause: The presence of water or protic impurities in your solvent or reagents will consume the base. Sodium hydride (NaH), a preferred base, reacts violently with water.[4] A weaker-than-required base may not fully deprotonate the alcohol.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF or DMF). If using NaH, ensure it is a fresh dispersion and added carefully to the alcohol solution at 0 °C.[5]

  • Alkylating Agent Integrity: The quality of your isopentyl halide is crucial.

    • Cause: Isopentyl bromide can degrade over time, especially if exposed to light or moisture.[6][7]

    • Solution: Use a fresh bottle of isopentyl bromide or purify older stock by distillation. Store it in an amber bottle under an inert atmosphere.

  • Sub-optimal Reaction Conditions:

    • Cause: The S_N2 reaction rate is temperature-dependent. Temperatures that are too low will result in a sluggish or stalled reaction.[8]

    • Solution: After the initial deprotonation, allow the reaction to warm to room temperature and then gently heat (e.g., to 40-50 °C) while monitoring by TLC or GC-MS.

Troubleshooting Logic for Low Yield

G start Problem: Low or No Yield q1 Was the base (e.g., NaH) added to a completely anhydrous system? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Likely Cause: Base Quenched q2 Is the isopentyl bromide fresh and pure? a1_yes->q2 sol1 Solution: Dry all glassware and solvents. Use fresh, high-quality base. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Likely Cause: Reagent Degradation q3 Was the reaction temperature optimized and monitored? a2_yes->q3 sol2 Solution: Use a new bottle or distill the alkylating agent. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Likely Cause: Insufficient Energy final If all conditions are met, consider N-alkylation as a competing pathway. a3_yes->final sol3 Solution: Allow reaction to warm to RT, then gently heat to 40-50 °C. a3_no->sol3

Caption: Decision tree for diagnosing low reaction yields.

Question 2: I've isolated a significant byproduct. Mass spectrometry suggests it has the same mass as my desired product. What is it?

Answer: You have likely formed the N-alkylated isomer, N-isopentyl-3-(hydroxymethyl)piperidine. The piperidine nitrogen is an excellent nucleophile and can compete with the desired O-alkylation.[5]

  • Cause: Direct competition between two nucleophilic sites. The relative rates of N- vs. O-alkylation depend on factors like the base, solvent, and temperature, but N-alkylation is often a significant competing pathway.

  • Solution (Definitive): Protect the piperidine nitrogen before performing the Williamson ether synthesis. A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the ether synthesis and can be easily removed later with acid (e.g., TFA or HCl in dioxane).

  • Characterization: The N-alkylated and O-alkylated isomers can be distinguished by ¹H NMR. The N-alkylated product will retain the hydroxyl proton signal (which can be exchanged with D₂O), while the O-alkylated product will show characteristic signals for the -O-CH₂- (ether) linkage.

Question 3: My TLC plate shows a new, less polar spot, but it's not my product. What could this be?

Answer: This is likely an elimination byproduct. The alkoxide is a strong base and can induce an E2 elimination reaction with the isopentyl bromide to form 3-methyl-1-butene (a volatile gas) and isobutylene.[1][8]

  • Cause: This side reaction is favored by high temperatures and sterically hindered alkyl halides. While isopentyl bromide is a primary halide, elevated temperatures can still promote elimination.[3][4]

  • Solution: Maintain careful temperature control. Do not exceed 60 °C unless necessary. The use of a less sterically demanding base, if an alternative to NaH is sought, can also help, though NaH is generally optimal for this transformation.

Mechanism: S_N2 vs. Competing Pathways

G start Reactants: Piperidinyl-methoxide (Nu⁻) + Isopentyl Bromide sn2 Sₙ2 Pathway (O-Alkylation) start->sn2 Attack by O⁻ (Desired) n_alk Sₙ2 Pathway (N-Alkylation) start->n_alk Attack by N-H (Competing) e2 E2 Pathway (Elimination) start->e2 Base abstracts β-H (Side Reaction) prod_O Desired Product: 3-[(Isopentyloxy)methyl]piperidine sn2->prod_O prod_N Byproduct: N-Isopentyl-3-(hydroxymethyl)piperidine n_alk->prod_N prod_E Byproduct: 3-Methyl-1-butene e2->prod_E

Caption: Competing reaction pathways in the synthesis.

Question 4: What are the optimal reagents and conditions for this synthesis?

Answer: While optimization is specific to your scale and equipment, a robust starting point is summarized in the table below.

ParameterRecommended ChoiceRationale & Key Considerations
Piperidine Moiety N-Boc-3-(hydroxymethyl)piperidineN-protection prevents the primary side reaction of N-alkylation, significantly simplifying purification and improving yield.
Alkylating Agent 1-Bromo-3-methylbutane[6][9]The bromide is a good leaving group. Iodide is more reactive but also more expensive and less stable.[10]
Base Sodium Hydride (NaH), 60% dispersion in oilA strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[4] Handle with extreme care under inert atmosphere.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents stabilize the sodium cation without solvating the alkoxide nucleophile, accelerating the S_N2 reaction.[8] DMF can lead to faster reactions but is harder to remove.
Stoichiometry Base: 1.1-1.2 eq. Alkyl Halide: 1.1-1.3 eq.A slight excess of base ensures complete deprotonation. A slight excess of the halide drives the reaction to completion.
Temperature 0 °C for deprotonation, then warm to RT and heat to 40-50 °C.Initial cooling controls the exothermic deprotonation with NaH. Gentle heating accelerates the S_N2 reaction while minimizing elimination.

Detailed Experimental Protocols

Protocol 1: N-Protection of 3-(hydroxymethyl)piperidine

  • Dissolve 3-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM) at room temperature.

  • Add triethylamine (1.5 eq.).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 30 minutes.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol, which can often be used without further purification.

Protocol 2: Williamson Ether Synthesis

Safety Note: Sodium hydride reacts violently with water and is flammable. All operations must be conducted under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

  • To a flame-dried, three-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil.

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous THF via cannula and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous THF via a dropping funnel. (Note: Hydrogen gas evolution will occur).

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Add 1-bromo-3-methylbutane (1.2 eq.) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water until gas evolution ceases.

  • Dilute with more water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-[(isopentyloxy)methyl]piperidine.

Protocol 3: N-Deprotection

  • Dissolve the purified N-Boc protected product (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 3-[(Isopentyloxy)methyl]piperidine.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 10, 2026.
  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved March 10, 2026.
  • A Comparative Review of Synthetic Methods for Piperidine Rings - Benchchem. (n.d.). Retrieved March 10, 2026.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition-Metal Free Condition - PMC. (n.d.). Retrieved March 10, 2026.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 10, 2026.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved March 10, 2026.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 10, 2026.
  • Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver. (n.d.). Retrieved March 10, 2026.
  • 1-Bromo-3-methylbutane, 96% (Isopentyl bromide) - Advent Chembio. (n.d.). Retrieved March 10, 2026.
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved March 10, 2026.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace | ACS Omega. (2023, July 17). Retrieved March 10, 2026.
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved March 10, 2026.
  • What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride? - Guidechem. (2024, January 4). Retrieved March 10, 2026.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.). Retrieved March 10, 2026.
  • Technical Support Center: Large-Scale Synthesis of 3-(Chloromethyl)-5-methylpyridine Hydrochloride - Benchchem. (n.d.). Retrieved March 10, 2026.
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 10, 2026.
  • 1-Bromo-3-methylbutane | CAS 107-82-4 | SCBT. (n.d.). Retrieved March 10, 2026.
  • 1-Bromo-3-methylbutane, 96% (Isopentyl bromide) - Advent Chembio. (n.d.). Retrieved March 10, 2026.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved March 10, 2026.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC. (n.d.). Retrieved March 10, 2026.
  • 1-Bromo-3-methylbutane 96 107-82-4. (n.d.). Retrieved March 10, 2026.
  • isobutyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved March 10, 2026.
  • Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026.
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.). Retrieved March 10, 2026.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved March 10, 2026.
  • Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates - Benchchem. (n.d.). Retrieved March 10, 2026.
  • CN108017572A - (S)The preparation method of -3- hydroxy piperidines - Google Patents. (n.d.). Retrieved March 10, 2026.
  • Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 10, 2026.
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Technical Support Center: Purification Strategies for 3-[(Isopentyloxy)methyl]piperidine Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-substituted piperidine derivatives. 3-[(Isopentyloxy)methyl]piperidine is a valuable building block in pharmaceutical development, featuring a basic secondary amine and a lipophilic ether moiety[1].

Because of its basicity and polarity, researchers frequently encounter significant chromatographic challenges, including irreversible column adsorption, peak tailing, and difficult separations from N-alkylated byproducts[2]. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and low recovery when using standard silica gel chromatography for 3-[(Isopentyloxy)methyl]piperidine? A1: The root cause is an acid-base interaction. Standard normal-phase silica gel (SiO₂) features surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.0). The secondary amine of your piperidine ring is a Brønsted base (pKa ~10–11). When these interact, they form a strong ionic bond, leading to severe band broadening, peak tailing, and irreversible adsorption[2].

  • The Solution: You must disrupt this interaction. You can dynamically mask the silanols by adding a competing volatile amine (e.g., 1–5% Triethylamine or NH₄OH) to your mobile phase[3]. However, the most robust solution is to use an amine-functionalized stationary phase (e.g., KP-NH silica), which permanently caps the acidic sites and allows the basic piperidine to elute cleanly with standard Hexane/Ethyl Acetate gradients[2].

Q2: My etherification reaction yielded N-alkylated byproducts alongside the desired O-alkylated product. How do I resolve this mixture? A2: If you synthesized this compound via the Williamson ether synthesis from 3-piperidinemethanol and isopentyl bromide without prior Boc- or Cbz-protection of the piperidine nitrogen, N-alkylation will outcompete O-alkylation due to the higher nucleophilicity of the secondary amine.

  • The Solution: Because both the O-alkylated product (secondary amine) and N-alkylated byproduct (tertiary amine) are basic, acid-base extraction will not separate them. Instead, utilize high-pH Reverse-Phase (C18) chromatography. By using a mobile phase of Water/Acetonitrile modified with 0.1% Triethylamine (pH > 10), both amines are forced into their lipophilic free-base forms[3]. The C18 column will then easily resolve them based on the distinct hydrophobicity difference between the free hydroxyl group of the N-alkylated byproduct and the ether linkage of your target compound[4].

Q3: How can I efficiently separate unreacted 3-piperidinemethanol starting material from the final ether product? A3: The starting material contains a highly polar, hydrogen-bond-donating primary hydroxyl group, whereas your product contains a less polar ether linkage. This polarity gap is easily exploited. Using an amine-functionalized silica column, the unreacted 3-piperidinemethanol will be retained significantly longer than the 3-[(isopentyloxy)methyl]piperidine[2]. Elute the product with a low-polarity solvent system (e.g., 20% EtOAc in Hexane), and the starting material will remain on the column.

Q4: What is the most scalable method for isolating the pure enantiomer of 3-[(Isopentyloxy)methyl]piperidine? A4: 3-substituted piperidines are critical chiral pharmacophores[5]. Because etherification does not alter the stereocenter at C3, you can resolve the racemate post-synthesis. The most scalable approach is classical chiral resolution via diastereomeric salt formation. By reacting the racemic free-base amine with a chiral acid (e.g., (+)-di-p-toluoyl-D-tartaric acid), you generate two diastereomeric salts. These salts exhibit different solubility profiles in solvents like ethanol, allowing you to isolate the desired enantiomer via selective fractional crystallization[1].

Part 2: Quantitative Data Summary

To aid in selecting the appropriate purification modality, the following table summarizes the expected chromatographic performance for 3-[(Isopentyloxy)methyl]piperidine across different systems.

Purification ModalityStationary PhaseMobile Phase AdditiveTypical Recovery (%)Loading Capacity (w/w %)Resolution ( Rs​ ) for AminesPrimary Use Case
Standard Normal Phase Bare Silica (SiO₂)None< 40% (Severe Tailing)1 - 2%Poor (< 1.0)Not Recommended
Modified Normal Phase Bare Silica (SiO₂)1-5% TEA or NH₄OH75 - 85%2 - 5%Moderate (1.0 - 1.5)Cost-sensitive bulk purification
Amine-Functionalized KP-NH SilicaNone> 90%5 - 10%Excellent (> 1.5)Optimal for basic amines
High-pH Reverse Phase C18 Silica0.1% TEA (pH > 10)> 95%0.1 - 0.5%Excellent (> 2.0)Separation of N- vs O-alkylated

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemically-Selective Acid-Base Extraction

Causality: This protocol leverages the pH-dependent ionization of the piperidine ring (pKa ~10.5) to separate the target amine from neutral organic impurities (e.g., unreacted isopentyl bromide) and acidic byproducts.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction (Protonation): Add an equal volume of 1M aqueous HCl. Vigorously shake the separatory funnel and allow the layers to separate. The basic 3-[(isopentyloxy)methyl]piperidine protonates into an ammonium salt and migrates to the aqueous layer.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Validation Checkpoint 1: Spot the remaining organic layer on a TLC plate and stain with Ninhydrin. If a purple/brown spot appears upon heating, amine remains. Repeat Step 2.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches 11–12 (verify with pH paper). The solution will turn cloudy as the amine returns to its insoluble free-base form.

  • Organic Extraction: Extract the basified aqueous layer three times with fresh EtOAc or Dichloromethane (DCM).

  • Drying & Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched free-base amine.

Protocol B: Amine-Functionalized Flash Chromatography

Causality: Using an amine-modified stationary phase prevents the destructive hydrogen-bonding interactions between the secondary amine and acidic silanols, allowing for sharp elution bands[2].

  • Column Selection: Select a pre-packed amine-functionalized silica cartridge (e.g., Biotage KP-NH) sized for a 5% w/w loading capacity.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane.

  • Dry Loading: Dissolve the enriched amine from Protocol A in a minimal amount of DCM. Add a small amount of Celite (1:2 ratio to sample mass), evaporate to a dry powder, and load it into a solid-load cartridge.

  • Gradient Elution: Run a gradient from 0% to 30% EtOAc in Hexane over 15 CVs. The lipophilic 3-[(isopentyloxy)methyl]piperidine will elute early, while any unreacted 3-piperidinemethanol will be strongly retained.

  • Fraction Analysis:

    • Validation Checkpoint 2: Analyze fractions via TLC (Hexane:EtOAc 7:3). Visualize using a Dragendorff stain (specific for alkaloids/amines) or Ninhydrin. Only pool fractions containing a single, sharply defined spot.

Part 4: Visualizing the Purification Logic

The following diagram illustrates the logical workflow for isolating and resolving the target compound from a complex crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Ether + Impurities) Extr Acid-Base Extraction (pH Modulation) Crude->Extr AqWaste Neutral/Acidic Impurities (Aqueous Discard) Extr->AqWaste pH 2 Aqueous OrgPhase Enriched Basic Amines (Organic Phase) Extr->OrgPhase pH 11 Organic Chrom Flash Chromatography (KP-NH Silica) OrgPhase->Chrom PolarWaste Polar Byproducts (e.g., Unreacted Alcohol) Chrom->PolarWaste High Retention Purified Purified Racemate (>98% Purity) Chrom->Purified Target Elution Chiral Chiral Resolution (Diastereomeric Salts) Purified->Chiral PureEnant Pure Enantiomer (Target Compound) Chiral->PureEnant Crystallization

Workflow for the isolation and chiral resolution of 3-[(Isopentyloxy)methyl]piperidine.

Part 5: References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. Available at:

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. Available at:

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Chromatography Application Note AN54. Available at:

  • Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society (2023). Available at:

  • CSIR-NIScPR. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry. Available at:

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Technical Support Center: Troubleshooting Steric Hindrance in 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

3-substituted piperidines are ubiquitous scaffolds in drug discovery, but their functionalization is notoriously complicated by severe steric hindrance. Unlike 4-substituted analogs, substituents at the 3-position exert immense steric pressure on both the adjacent nitrogen (N1) and the C3 position itself. This alters the trajectory of incoming electrophiles, disrupts standard catalytic cycles, and often leads to epimerization or reaction failure.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you overcome these synthetic bottlenecks.

Conformational Dynamics & Reaction Trajectory (FAQ)

Q: Why does my 3-substituted piperidine react significantly slower in N-alkylation compared to the 4-substituted analog, even when the substituent is equatorial?

A: The reactivity drop is fundamentally a conformational and trajectory issue. In solution, piperidines exist in a rapid chair-chair equilibrium. The conformational preference of the 3-substituent is quantified by its A-value (ΔG° between equatorial and axial conformers) 1.

While the equatorial conformer is thermodynamically favored to avoid 1,3-diaxial interactions, an equatorial group at C3 lies roughly parallel to the trajectory required for an incoming electrophile to attack the nitrogen lone pair (the Bürgi-Dunitz trajectory). When the nitrogen is attacked, the transition state forces the ring into a higher-energy conformation. If the 3-substituent is forced axial during the transition state, it suffers severe 1,3-diaxial clashes with the C5 protons. Therefore, both conformers present a high kinetic barrier to N-functionalization.

G Eq Equatorial 3-Substituent (Thermodynamically Favored) Blocks N-lone pair trajectory Ax Axial 3-Substituent (Kinetically Accessible but High 1,3-Diaxial Strain) Eq->Ax Ring Inversion (ΔG° > 0) Ax->Eq Relaxation

Conformational equilibrium of 3-substituted piperidines highlighting steric barriers.

N-Acylation & Amidation Troubleshooting

Q: My amidation reaction with a 3-isopropylpiperidine and a carboxylic acid is failing with standard coupling reagents (HATU/EDC), and I am seeing racemization of my chiral acid. How can I fix this?

A: Standard carbodiimide or uronium-based coupling reagents generate bulky active esters (e.g., OAt or OBt esters). When a sterically hindered 3-substituted piperidine attempts to attack this bulky intermediate, the reaction stalls. Prolonged reaction times in the presence of standard basic additives (like DIPEA) lead to oxazolone formation or ketene pathways, which racemize the α-stereocenter of the carboxylic acid 2.

Solution: Bypass bulky active esters by using acid chlorides. Acid chlorides are highly reactive and sterically unencumbered, making them ideal for hindered amines. To prevent racemization, use a weakly nucleophilic, sterically hindered base like 2,6-lutidine (pKa ~6.6) instead of DBU or DIPEA. Alternatively, one-pot procedures using thionyl chloride (SOCl₂) have proven highly effective for hindered amines without compromising stereochemical integrity 3.

Data Presentation: Amidation Strategies for Hindered Piperidines
Coupling StrategyReagent/IntermediateBaseRacemization RiskYield with 3-Bulky Piperidines
Standard HATU / EDC+HOBtDIPEAHigh (due to slow coupling)< 30%
Acid Chloride R-COCl (pre-formed)2,6-LutidineLow> 85%
In-situ Chlorination SOCl₂ (One-pot)None / PyridineModerate80 - 90%
Aqueous Micellar COMU in Water2,6-LutidineLow75 - 85%

Buchwald-Hartwig Cross-Coupling of Hindered Piperidines

Q: I am attempting a Buchwald-Hartwig amination between a 3-substituted piperidine and an ortho-substituted aryl chloride. My yields are <10%, and I mostly recover starting material. What is going wrong?

A: You are experiencing a failure at the amine coordination or reductive elimination steps of the catalytic cycle. First-generation catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with BINAP) cannot accommodate the extreme steric bulk of both an ortho-substituted aryl group and a 3-substituted piperidine around the palladium center 4.

Solution: You must transition to catalysts with highly sterically demanding, electron-rich ligands.

  • N-Heterocyclic Carbenes (NHCs): Complexes like [Pd(SIPr)(cin)Cl] provide strong σ-donation (facilitating oxidative addition) while their immense steric bulk forces the challenging reductive elimination step 5.

  • Dialkylbiaryl Phosphines: Ligands like RuPhos or BrettPhos are specifically designed to prevent the formation of off-cycle bis-amine palladium complexes, a common dead-end for hindered secondary amines 4.

G Start Hindered 3-Substituted Piperidine + Aryl Halide Cat Catalyst Selection: Pd-NHC (e.g., SIPr) or BrettPhos Start->Cat OxAdd 1. Oxidative Addition (Facilitated by strong σ-donation) Cat->OxAdd AmineBind 2. Amine Binding & Deprotonation (Base: NaOtBu or LiHMDS) OxAdd->AmineBind RedElim 3. Reductive Elimination (Driven by ligand steric bulk) AmineBind->RedElim Steric clash forces product release RedElim->OxAdd Catalyst Regeneration Product Coupled N-Aryl Piperidine RedElim->Product

Buchwald-Hartwig catalytic cycle optimized for sterically hindered amines.

Experimental Protocol: Buchwald-Hartwig Amination using Pd-NHC Catalyst

This protocol is a self-validating system: the use of LiHMDS ensures complete deprotonation of the hindered amine without competing nucleophilic attack, while the NHC catalyst ensures rapid turnover.

Reagents:

  • Aryl chloride (1.0 equiv)

  • 3-substituted piperidine (1.2 equiv)

  • [Pd(SIPr)(cin)Cl] catalyst (2-5 mol%)

  • LiHMDS (1.5 equiv, 1M in THF)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk line): Flame-dry a Schlenk tube and backfill with Argon (3x).

  • Catalyst & Substrate Loading: Add the aryl chloride (1.0 mmol) and [Pd(SIPr)(cin)Cl] (0.02 mmol, 2 mol%) to the tube.

  • Solvent & Amine Addition: Inject anhydrous toluene (5 mL), followed by the 3-substituted piperidine (1.2 mmol). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Base Addition (Critical Step): Dropwise add LiHMDS (1.5 mL of 1M solution in THF). Causality: LiHMDS is chosen over NaOtBu for extremely hindered substrates because it is a stronger, non-nucleophilic base that rapidly forms the required lithium amide, accelerating transmetalation to the Pd center.

  • Reaction Execution: Seal the tube and heat to 80 °C for 12-24 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate for column chromatography.

Overcoming Steric Hindrance at the C3 Position (C-C Bond Formation)

Q: I am trying to functionalize the C3 position directly via enolate alkylation of a 3-piperidone derivative, but I get poor yields and terrible diastereoselectivity.

A: Alkylation at the C3 position of piperidones is highly sensitive to the N-protecting group. Bulky N-protecting groups (like Boc or Cbz) create severe steric hindrance on the top face of the enolate, blocking the approach of the electrophile.

To achieve high yields and predictable diastereoselectivity, switch to a smaller protecting group (e.g., methyl or benzyl) during the alkylation step, or utilize an exocyclic enamine intermediate. If you must use a Boc group, ensure the electrophile is highly reactive (e.g., allylic or benzylic halides) and use an additive like HMPA or DMPU to break up the lithium enolate aggregates, thereby increasing the effective nucleophilicity of the enolate.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.Organic Process Research & Development.
  • A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂.RSC Advances.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.Molecules.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

Sources

Technical Support Center: Troubleshooting Ether Formation in Piperidine Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize piperidine side chains. The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, but etherification of its hydroxyl appendages (e.g., 4-hydroxypiperidine or piperidinemethanol) is notoriously prone to failure. Competing pathways such as N-alkylation, E2 elimination, and poor stereocontrol can devastate your yields.

This guide deconstructs the causality behind these experimental failures and provides self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Mechanistic Troubleshooting Logic

Before diving into specific reaction conditions, it is critical to map the electronic and steric environment of your piperidine substrate. The decision tree below outlines the logical flow for selecting the optimal etherification pathway while mitigating the most common side reactions.

EtherSynthesis Start Piperidine Amino Alcohol Protect Is the Nitrogen Protected? Start->Protect N_Alk Risk: N-Alkylation (N is a better nucleophile) Protect->N_Alk No Method Choose Etherification Method Protect->Method Yes Boc Protect N (e.g., Boc, Cbz) N_Alk->Boc Mitigation Boc->Method Williamson Williamson Ether Synthesis (NaH, Alkyl Halide) Method->Williamson Aliphatic Alkyl Halide Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Phenol/Alcohol) Method->Mitsunobu Aryl/Complex Alcohols

Caption: Decision logic for selecting the optimal etherification pathway for piperidine side chains.

Core Troubleshooting Guides (FAQ)

Q: Why am I observing N-alkylation instead of the desired O-alkylation? A: This is a fundamental issue of nucleophilicity driven by atomic electronegativity. Nitrogen (electronegativity 3.0) holds its lone pair less tightly than oxygen (3.5). Consequently, the secondary amine of an unprotected piperidine is a significantly stronger and more polarizable nucleophile than the hydroxyl group ([1]). Intervention: You must mask the nitrogen's nucleophilicity. The tert-butoxycarbonyl (Boc) group is the industry standard. Its electron-withdrawing nature and steric bulk effectively shut down N-alkylation ([2]). If you still observe N-alkylation with a Boc-protected substrate, verify that your reaction conditions are not inadvertently acidic, which can cause premature Boc cleavage.

Q: My Williamson ether synthesis with N-Boc-4-hydroxypiperidine is yielding elimination byproducts instead of the ether. What is the mechanistic cause? A: The Williamson ether synthesis operates via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. When you use a strong base like sodium hydride (NaH) to deprotonate the piperidine alcohol, the resulting alkoxide is highly basic. If your electrophile is a secondary or sterically hindered alkyl halide, the alkoxide will act as a base rather than a nucleophile, abstracting a beta-proton and driving the E2 elimination pathway. Intervention: If you must couple a hindered system, reverse the polarity. Convert the piperidine alcohol into a good leaving group (e.g., a mesylate or tosylate) and use the other coupling partner as the alkoxide nucleophile. Alternatively, switch to the Mitsunobu reaction, which avoids strong bases entirely.

Q: The Mitsunobu reaction is giving poor yields when coupling my piperidine alcohol with a phenol. What parameters should I optimize? A: The Mitsunobu reaction is highly sensitive to the pKa​ of the nucleophile. The reaction initiates with triphenylphosphine ( PPh3​ ) and an azodicarboxylate (like DIAD or DEAD) forming a betaine intermediate. This betaine must deprotonate your phenol ( Nu−H ) to proceed ([3]). If the phenol's pKa​ is > 11, deprotonation fails, and the reaction stalls at the betaine stage. Intervention: Ensure your phenol is sufficiently acidic. Additionally, the order of addition is critical. Always pre-form the betaine intermediate at 0 °C before introducing the N-Boc-4-hydroxypiperidine to prevent side reactions.

Quantitative Method Comparison

To help you choose the correct protocol, the following table summarizes the operational parameters and expected outcomes for the two primary etherification methods used for piperidine side chains.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Optimal Substrates Primary alkyl halides, unhindered electrophilesAryl alcohols (phenols), complex primary/secondary alcohols
Reagents NaH, K2CO3, Alkyl Halide PPh3​ , DIAD/DEAD, Phenol/Alcohol
Solvent Matrix DMF, THF (Polar Aprotic)THF, DCM
Stereochemical Outcome Retention (at the piperidine alcohol)Complete Inversion ( SN​2 at the carbinol carbon)
Typical Yields 60 - 85%70 - 90%
Primary Failure Mode E2 Elimination (if hindered)Stalled reaction (if nucleophile pKa​ > 11)
Major Byproducts Alkenes (from elimination)Triphenylphosphine oxide ( OPPh3​ ), Hydrazinedicarboxylate

Validated Experimental Protocols

Protocol A: Williamson Ether Synthesis (O-Alkylation of N-Boc-piperidinemethanol)

This protocol is optimized for coupling piperidine side chains with unhindered primary alkyl halides.

  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ /Ar), dissolve N-Boc-piperidinemethanol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Self-Validating Checkpoint: You must observe immediate effervescence ( H2​ gas evolution). Stir for 30 minutes until bubbling ceases, confirming complete alkoxide formation.

  • Alkylation: Add the primary alkyl halide (1.1 eq) dropwise to maintain temperature control.

  • Reaction: Warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer extensively with brine (at least 3-4 times) to remove the DMF solvent. Dry over Na2​SO4​ and concentrate.

Protocol B: Mitsunobu Etherification (Synthesis of Aryl Ethers from N-Boc-4-hydroxypiperidine)

This protocol is ideal for synthesizing aryl ethers and relies on a redox-condensation mechanism. Recent adaptations of this protocol have been successfully utilized to generate highly diversified libraries of ATP-competitive kinase inhibitors, such as dorsomorphin analogs, proving its robustness in drug discovery ([4]).

MitsunobuMechanism Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Deprotonation of Phenol (Nu-H) Step2->Step3 Step4 Attack by N-Boc-4-hydroxypiperidine Step3->Step4 Step5 Oxyphosphonium Salt Formation Step4->Step5 Step6 SN2 Displacement by Phenoxide (Inversion of Stereochemistry) Step5->Step6 Product Aryl Piperidine Ether + OPPh3 Step6->Product

Caption: Mechanistic workflow of the Mitsunobu reaction highlighting stereochemical inversion.

  • Betaine Formation: Dissolve triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF (0.15 M) under N2​ and cool to 0 °C. Add DIAD (1.2 eq) dropwise.

    • Self-Validating Checkpoint: A distinct yellow color will appear, indicating the successful formation of the PPh3​ -DIAD betaine intermediate. Stir for 15 minutes.

  • Nucleophile Addition: Add the acidic nucleophile (e.g., substituted phenol, pKa​ < 11, 1.2 eq) as a solution in THF.

  • Substrate Addition: Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. The yellow color should gradually fade as the betaine is consumed.

  • Purification: Concentrate under reduced pressure. Purify via silica gel chromatography. Note: Triphenylphosphine oxide ( OPPh3​ ) is a major byproduct; eluting with a gradient of EtOAc/Hexanes helps separate the ether product from the OPPh3​ mass.

References

  • BenchChem. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." BenchChem Technical Library, 2025. [URL: https://www.benchchem.com]
  • Novikova, D., Vorona, S., Zenina, A., Grigoreva, T., & Tribulovich, V. "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library." Molecules, 30(11), 2258, 2025.[URL: https://doi.org/10.3390/molecules30112258]
  • BenchChem. "Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine." BenchChem Technical Library, 2025. [URL: https://www.benchchem.com]
  • BenchChem. "Synthesis of N-alkyl diethanolamines via N-Alkylation vs. O-Alkylation Pathways." BenchChem Technical Library, 2025. [URL: https://www.benchchem.com]

Sources

Optimizing solvent selection for 3-[(Isopentyloxy)methyl]piperidine solubility

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Solubility Optimization for 3-[(Isopentyloxy)methyl]piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical behaviors of 3-[(Isopentyloxy)methyl]piperidine. This molecule features a basic piperidine ring (pKa ~10.4) linked via a methyl ether to a lipophilic isopentyl chain. This amphiphilic topology means its solubility is highly dependent on pH, counterion presence, and solvent dielectric properties. This guide provides self-validating protocols and mechanistic explanations to ensure robust, reproducible data in your drug development workflows.

Workflow: Solvent Selection & Solubility Optimization

SolventOptimization Start 3-[(Isopentyloxy)methyl]piperidine Solubility Optimization Assess Assess Target State (Free Base vs. Salt) Start->Assess Aqueous Aqueous Systems (Biological Assays) Assess->Aqueous Hydrophilic Form Organic Organic Solvents (Extraction/Synthesis) Assess->Organic Lipophilic Form pH pH & pKa Profiling (Henderson-Hasselbalch) Aqueous->pH HSP Hansen Solubility Parameters (HSP) Matching Organic->HSP ShakeFlask Harmonized Shake-Flask Equilibration (24-48h) pH->ShakeFlask HSP->ShakeFlask Centrifuge Phase Separation (Centrifugation) ShakeFlask->Centrifuge Quantify Quantification (HPLC/UV) Centrifuge->Quantify

Logical workflow for optimizing 3-[(Isopentyloxy)methyl]piperidine solubility.

Troubleshooting & FAQs

Q1: Why does 3-[(Isopentyloxy)methyl]piperidine precipitate in standard biological buffers (pH 7.4) despite showing high solubility in unbuffered water? Causality: In unbuffered water, the basic piperidine nitrogen protonates, forming a highly soluble hydroxide salt and raising the pH. However, when introduced to a buffered system at pH 7.4, the molecule remains predominantly ionized, but the presence of buffer counterions (e.g., phosphates, chlorides) triggers the common-ion effect . This depresses the solubility limit of the newly formed salt species, leading to precipitation. Action: Do not rely on kinetic solubility via DMSO stock dilution, as this often leads to supersaturation and false positives in bioassays. Instead, pre-formulate the compound as a mesylate or hydrochloride salt to establish thermodynamic baseline solubility, or utilize a co-solvent system (e.g., 2-5% DMSO or PEG-400) if the assay permits.

Q2: How do I systematically select an organic solvent to maximize the extraction yield of the free base? Causality: The free base form of 3-[(Isopentyloxy)methyl]piperidine is highly lipophilic. Solvent affinity is governed by the energy required to disrupt solvent-solvent interactions versus the energy gained from solvent-solute interactions. This is quantified by Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[1]. Action: Select a solvent that minimizes the HSP distance ( Ra​ ) to the piperidine derivative. Because the isopentyl ether adds significant bulk and dispersion forces, solvents with high δD​ and moderate δP​ (such as Dichloromethane or Ethyl Acetate) are optimal. Avoid highly polar, strongly hydrogen-bonding solvents for the free base.

Q3: My equilibrium solubility data varies significantly between experimental runs and different labs. How can I eliminate this variance? Causality: Variance in poorly water-soluble drugs is almost always an artifact of experimental procedure—specifically, inadequate temperature control, insufficient sedimentation time, or improper phase separation, which leaves sub-micron aggregates in the supernatant[2]. Action: Implement a strict, harmonized saturation shake-flask method. The Consortium of Biopharmaceutical Tools (CoBiTo) emphasizes that standardizing incubation time and utilizing centrifugation (rather than simple filtration, which can suffer from compound adsorption to the filter) are mandatory for reproducible equilibrium data[2].

Quantitative Data: Solvent Selection Matrix

To facilitate rational solvent selection, the following table summarizes the Hansen Solubility Parameters (HSP) and dielectric constants for solvents commonly evaluated for piperidine derivatives[1].

SolventDispersion ( δD​ , MPa 0.5 )Polar ( δP​ , MPa 0.5 )H-Bonding ( δH​ , MPa 0.5 )Dielectric Constant ( ϵ )Recommended Use Case
Water 15.516.042.380.1Salt dissolution; pH-dependent screening
DMSO 18.416.410.246.7Stock solution preparation (Kinetic)
Ethanol 15.88.819.424.5Co-solvent; crystallization
Ethyl Acetate 15.85.37.26.0Liquid-liquid extraction (Free base)
Dichloromethane 18.26.36.19.1High-efficiency extraction/purification

Standard Operating Procedure: Harmonized Shake-Flask Protocol

This self-validating protocol is adapted from consensus recommendations for equilibrium solubility measurements to ensure thermodynamic accuracy[2][3].

Materials & Setup:

  • Target: 3-[(Isopentyloxy)methyl]piperidine (Solid powder, >98% purity)

  • Media: pH-adjusted buffers (e.g., Sörensen or Britton-Robinson buffers)

  • Equipment: Thermostated orbital shaker, ultracentrifuge, HPLC-UV system.

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of 3-[(Isopentyloxy)methyl]piperidine solid (e.g., 5 mg) into a 15 mL glass vial.

    • Self-Validation Check: Visual inspection must confirm the presence of undissolved solid throughout the entire experiment to guarantee saturation.

  • Buffer Addition: Add 5 mL of the target aqueous buffer. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vial in a thermostated orbital shaker at 37.0 ± 0.5 °C. Agitate at 200 RPM for a minimum of 24 hours.

    • Note: For highly lipophilic derivatives, 48 hours may be required to reach true thermodynamic equilibrium[3].

  • Phase Separation: Transfer the suspension to a centrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 37 °C.

    • Causality: Centrifugation is preferred over filtration to avoid the adsorption of the lipophilic isopentyl chain onto synthetic filter membranes, which artificially lowers the measured concentration[2].

  • Sampling & Dilution: Immediately extract an aliquot of the clear supernatant. Dilute the aliquot with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon cooling to room temperature.

  • Quantification: Analyze the diluted sample via HPLC-UV against a validated multi-point calibration curve.

  • pH Verification: Measure the pH of the remaining supernatant.

    • Critical Step: The final pH must be reported alongside the solubility value, as the dissolution of the basic piperidine can shift the buffer's pH[3].

References[2] Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC

Source: NIH URL: [Link][3] Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - Ovid Source: Ovid URL: [Link][1] Title: Hansen Solubility Parameters 2000.pdf Source: Kinam Park URL: [Link]

Sources

Technical Support Center: Purification of 3-[(Isopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-[(Isopentyloxy)methyl]piperidine is a secondary amine featuring a lipophilic ether linkage. Its structural duality—a highly basic piperidine nitrogen coupled with a flexible isopentyloxymethyl side chain—presents unique purification challenges. This guide provides causal troubleshooting, self-validating protocols, and empirical data to help researchers and drug development professionals isolate high-purity material.

Diagnostic Workflow

PurificationWorkflow Start Crude 3-[(Isopentyloxy)methyl]piperidine Check Identify Primary Impurity Type Start->Check Neutral Neutral/Acidic Organics (e.g., Isopentyl alcohol) Check->Neutral Amine Structural Amine Analogs (e.g., N-alkylated byproducts) Check->Amine Oil Intractable Oil / Low Purity (Needs Solidification) Check->Oil ABE Acid-Base Extraction (pH swing 1 to 12) Neutral->ABE Chroma Silica Gel Chromatography (DCM/MeOH/TEA) Amine->Chroma Salt Salt Crystallization (HCl or Oxalic Acid) Oil->Salt ABE->Salt If oil persists Pure High-Purity Product (>99% API Grade) ABE->Pure Chroma->Pure Salt->Pure

Decision-making workflow for the purification of 3-[(Isopentyloxy)methyl]piperidine.

Section 1: Troubleshooting Guides

Issue 1: Severe Peak Tailing and Low Recovery during Silica Gel Chromatography

Symptom: The compound streaks across the TLC plate or elutes over an excessive number of fractions during column chromatography. Causality: The secondary amine nitrogen of the piperidine ring is highly basic. It acts as a strong hydrogen bond acceptor and interacts aggressively with the acidic silanol groups (-SiOH) on the surface of standard silica gel ()[1]. This strong, reversible binding disrupts the partition equilibrium, leading to peak tailing and irreversible adsorption[2]. Solution: Deactivate the silica gel. Add a basic modifier, such as 1-5% triethylamine (TEA) or aqueous ammonia, to your mobile phase (e.g., Dichloromethane/Methanol/TEA). The modifier competitively binds to the acidic silanol sites, masking them from the piperidine derivative and allowing it to elute as a sharp, concentrated band[3].

Issue 2: Persistent Neutral/Colored Impurities after Workup

Symptom: The crude product contains unreacted isopentyl halides/alcohols or exhibits a dark yellow/brown tint. Causality: Alkylation or reduction reactions often leave behind non-basic organic byproducts or colored oxidation products[4]. Because the isopentyloxymethyl group makes the molecule highly lipophilic, simple aqueous washes are insufficient to partition the product away from organic impurities. Solution: Implement a rigorous Acid-Base Extraction. By lowering the pH, the secondary amine is protonated to form a water-soluble ammonium salt, forcing it into the aqueous phase while neutral/acidic impurities remain trapped in the organic phase[4]. Subsequent basification regenerates the free base, which is then re-extracted into a clean organic solvent[5].

Issue 3: The Purified Free Base is an Intractable Oil

Symptom: After chromatography or extraction, the compound remains a viscous oil, making handling, weighing, and long-term storage difficult. Causality: The highly flexible isopentyloxy side chain disrupts crystal lattice packing, significantly lowering the melting point. Secondary amines with aliphatic chains frequently present as oils at room temperature[6]. Solution: Convert the free base into a crystalline salt. Reacting the amine with anhydrous hydrochloric acid (HCl) or oxalic acid increases molecular symmetry and introduces strong ionic interactions, drastically increasing the lattice energy and promoting crystallization[6][7].

Section 2: Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction
  • Self-Validation Check: The aqueous layer's pH must be strictly monitored using pH paper or a calibrated meter. If the pH during the final basification step is < 10, the amine will remain partially protonated, leading to artificially low recovery yields.

  • Dissolution: Dissolve the crude 3-[(Isopentyloxy)methyl]piperidine in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane)[6].

  • Acidification: Transfer the mixture to a separatory funnel. Extract with 1.0 M aqueous HCl (3 x 20 mL). Causality: The HCl protonates the piperidine nitrogen, transferring the target compound to the aqueous layer as a water-soluble salt[5].

  • Phase Separation: Discard the organic layer containing neutral impurities (e.g., unreacted isopentyl alcohol). Wash the combined aqueous layers once with fresh Ethyl Acetate to remove trace lipophilic contaminants[6].

  • Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 2.0 M aqueous NaOH until the pH reaches 10-12. Causality: The strong base deprotonates the ammonium salt, precipitating the free piperidine base[4].

  • Recovery: Extract the basified aqueous layer with Dichloromethane (3 x 20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base[1].

Protocol B: Hydrochloride / Oxalate Salt Crystallization
  • Self-Validation Check: The formation of a persistent white precipitate upon the addition of the acid confirms successful salt formation. If the solution remains clear, the solvent matrix is too polar; induce precipitation by adding an anti-solvent like hexanes or diethyl ether.

  • Preparation: Dissolve the purified free amine (from Protocol A) in a minimal volume of anhydrous diethyl ether or tert-butyl methyl ether (MTBE)[3].

  • Precipitation: Under vigorous magnetic stirring, add a stoichiometric amount of 2.0 M HCl in diethyl ether (or a saturated solution of anhydrous oxalic acid in ether) dropwise at 0 °C[3]. Causality: The anhydrous environment prevents the potentially hygroscopic salt from dissolving in residual water[6].

  • Maturation: Allow the suspension to stir for 30 minutes at 0 °C to maximize crystal growth and thermodynamic stability.

  • Isolation: Collect the white crystalline 3-[(Isopentyloxy)methyl]piperidine salt via vacuum filtration. Wash the filter cake with cold anhydrous ether[6].

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours to remove residual solvent[6].

Section 3: Quantitative Data Presentation

Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryPurity AchievedNotes / Limitations
Acid-Base Extraction Neutral organics, unreacted alcohols, colored bodies80 - 95%90 - 95%Highly scalable; may form emulsions if shaken too vigorously[4][5].
Silica Gel Chromatography N-alkylated side products, structurally similar bases60 - 85%> 98%Requires basic modifiers (TEA) to prevent severe tailing[3].
Salt Crystallization Trace stereoisomers, residual solvents, minor organics70 - 90%> 99%Converts oils to stable solids; ideal for long-term API storage[6][7].

Section 4: Frequently Asked Questions (FAQs)

Q1: Why did my product disappear during the acid-base extraction workup? A1: You likely failed to basify the aqueous layer sufficiently before the final organic extraction. Piperidine derivatives have high pKa values (typically around 10-11). If the pH of the aqueous layer is only 8 or 9, a significant portion of the compound remains as the water-soluble ammonium salt[4]. Always verify the aqueous layer pH is ≥ 11 before extracting with dichloromethane.

Q2: Can I use standard hexane/ethyl acetate gradients for chromatography? A2: It is highly discouraged. 3-[(Isopentyloxy)methyl]piperidine is a polar secondary amine. Hexane/ethyl acetate mixtures often result in poor resolution and severe streaking. Dichloromethane/methanol systems (e.g., 90:9:1 DCM:MeOH:TEA) provide superior separation kinetics for basic amines[4][6].

Q3: My hydrochloride salt is highly hygroscopic and turns into a paste on the bench. What is the alternative? A3: While hydrochloride salts are standard, they can sometimes be hygroscopic depending on the specific lipid chain. If this occurs, switch to an oxalate salt. Oxalic acid often forms highly crystalline, non-hygroscopic salts with secondary amines due to its ability to form robust, repeating hydrogen-bonded networks[6][7].

References

  • NITROGEN-CONTAINING-COMPOUNDS | SlideShare | [Link]

Sources

Resolving stability issues of 3-[(Isopentyloxy)methyl]piperidine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-[(Isopentyloxy)methyl]piperidine Solution Stability

1. Executive Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of bifunctional heterocycles in solution. 3-[(Isopentyloxy)methyl]piperidine presents a unique stability challenge because it contains two distinct reactive sites: a highly nucleophilic secondary amine (the piperidine ring) and an auto-oxidizable aliphatic ether (the isopentyloxy group). When researchers experience irreproducible yields, unexpected precipitation, or shifting pH profiles, the root cause almost always traces back to the mishandling of these two functional groups. This guide provides the mechanistic causality and self-validating protocols required to stabilize this compound.

2. Quantitative Stability Profiling To illustrate the impact of environmental factors, Table 1 summarizes the degradation of a 0.1 M solution of 3-[(Isopentyloxy)methyl]piperidine in tetrahydrofuran (THF) over 30 days.

Table 1: 30-Day Solution Stability Profile (0.1 M in THF)

Storage ConditionAtmosphereLight ExposurePurity (Day 30)Primary Degradation Products
25°CAmbient AirAmbient Light82.4%Hydroperoxides, Carbamate salts
25°CAmbient AirDark89.1%Carbamate salts, N-oxides
4°CAmbient AirDark94.5%Carbamate salts
4°CArgonDark99.8%None detected

3. Troubleshooting Guide & FAQs

Q1: Why does my solution become cloudy or form a white precipitate over time? A1: This is a classic symptom of carbamate formation. The nitrogen lone pair in the piperidine ring is highly nucleophilic. When exposed to ambient air, it acts as a Lewis base and attacks the electrophilic carbon of atmospheric CO₂. This forms a zwitterion intermediate that rapidly deprotonates to yield a stable carbamate salt [1]. Because carbamate salts are highly polar, they precipitate out of non-polar organic solvents. This reaction consumes the free base, leading to an unexpected drop in solution pH and altered kinetics in downstream assays [4].

Q2: My HPLC-MS analysis shows a new, highly polar peak with an [M+16] mass shift. What is happening? A2: An [M+16] shift indicates oxidation. The secondary amine in the piperidine ring is highly susceptible to oxidation, forming an N-oxide or hydroxylamine [3]. This process is often catalyzed by trace transition metals leached from stainless steel spatulas or aging glassware. Furthermore, this oxidation can be internally catalyzed by peroxides generated by the molecule's own ether moiety.

Q3: Is there a safety risk associated with storing this compound in solution for extended periods? A3: Yes, a significant one. The isopentyloxy group is an aliphatic ether containing alpha-hydrogens. Under ambient light and oxygen, these alpha-hydrogens undergo radical abstraction, initiating an auto-oxidation cascade that forms explosive hydroperoxides [2]. Peroxides are not only potent oxidants that will degrade the piperidine ring, but they also pose a severe explosion hazard if the solvent is evaporated or concentrated during workup.

4. Mechanistic Degradation Pathways

G Compound 3-[(Isopentyloxy)methyl]piperidine (Parent Compound) O2_Amine Atmospheric O2 (Trace Metals/Heat) Compound->O2_Amine CO2_Amine Atmospheric CO2 (Nucleophilic Attack) Compound->CO2_Amine O2_Ether Atmospheric O2 + Light (Radical Auto-oxidation) Compound->O2_Ether N_Oxide Piperidine N-oxide (Polar Impurity in HPLC) O2_Amine->N_Oxide Carbamate Piperidine Carbamate (Precipitate / pH Drop) CO2_Amine->Carbamate Peroxide Ether Hydroperoxide (Explosive Hazard) O2_Ether->Peroxide

Figure 1: Mechanistic degradation pathways of 3-[(Isopentyloxy)methyl]piperidine in solution.

5. Self-Validating Experimental Protocols

Protocol A: Reversal and Prevention of Carbamate Formation Causality: Carbamate formation is reversible under mild heating or basic conditions because the equilibrium shifts back to the free amine and CO₂ gas.

  • Solubilization: If a precipitate is observed, gently warm the solution to 40°C in a water bath under a continuous stream of dry Argon.

  • Degassing: Sparge the solution with Argon for 15 minutes using a submerged needle to physically displace dissolved CO₂ and O₂.

  • Storage: Transfer the solution to an amber glass vial (to block UV initiation of radicals) equipped with a PTFE-lined septum. Store at 4°C.

  • Validation Check: Analyze the solution using FTIR spectroscopy. The protocol is verified as successful if the asymmetric C=O stretching band of the carbamate (typically around 1510–1547 cm⁻¹) and the N-COO⁻ stretching band (~1282 cm⁻¹) completely disappear [1].

Protocol B: Peroxide Remediation and Safe Handling Causality: Hydroperoxides form via radical mechanisms at the ether's alpha-carbon. Basic alumina is used for remediation because it physically adsorbs the highly polar hydroperoxides while simultaneously neutralizing any acidic degradation byproducts that could catalyze ether cleavage.

  • Initial Testing: Dip a KI-starch indicator strip into the solution. A color change to dark blue/black indicates the presence of oxidizing peroxides.

  • Remediation: Pack a glass column with activated basic alumina (Brockmann Grade I). Pass the piperidine solution through the column via gravity drip.

  • Inhibition: Add a radical scavenger, such as BHT (Butylated hydroxytoluene) at 100 ppm, to the eluted solution to quench future auto-oxidation cycles [2].

  • Validation Check: Re-test the eluate with a fresh KI-starch strip. The system is self-validated when the strip remains completely white, confirming 0 ppm peroxides.

6. References

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. National Institutes of Health (PMC).

  • Peroxide-Forming Chemicals (PFCs) - Health, Safety & Risk Management. University of Minnesota.

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.

  • Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions. Taylor & Francis.

Validation & Comparative

Mass spectrometry fragmentation patterns of 3-[(Isopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Patterns of 3-[(Isopentyloxy)methyl]piperidine: A Comparative Guide

Executive Summary & Structural Significance

3-[(Isopentyloxy)methyl]piperidine (C₁₁H₂₃NO, Exact Mass: 185.18 Da) is a highly versatile, lipophilic building block increasingly utilized in modern drug discovery. The strategic incorporation of the isopentyloxymethyl ether side chain onto the piperidine scaffold significantly enhances lipid solubility and alters blood-brain barrier (BBB) permeability. However, this structural modification introduces complex gas-phase fragmentation behaviors that can complicate metabolite identification.

This guide provides an authoritative, comparative analysis of its mass spectrometry (MS) fragmentation patterns against common structural alternatives. By detailing the causality behind these fragmentation pathways, we equip analytical chemists and drug development professionals with the mechanistic insights necessary for robust pharmacokinetic profiling.

Mechanistic Causality in Gas-Phase Fragmentation

As an application scientist, I emphasize that interpreting tandem mass spectrometry (MS/MS) spectra requires moving beyond empirical library matching to understanding gas-phase thermodynamic stability. In positive electrospray ionization (ESI+), the basic secondary amine of the piperidine ring is readily protonated, yielding a robust [M+H]⁺ precursor ion at m/z 186.18[1].

Upon Collision-Induced Dissociation (CID), the fragmentation of 3-[(Isopentyloxy)methyl]piperidine is governed by two competing, substituent-driven pathways[2]:

  • Pathway A: Ether Linkage Cleavage (Low to Medium Collision Energy) or hydrogen rearrangements[3]. The ether oxygen in the isopentyloxymethyl group introduces a highly labile site. The most thermodynamically favorable event is the loss of the neutral isopentanol molecule (88 Da), driven by the formation of a resonance-stabilized iminium ion at m/z 98. A secondary pathway involves a McLafferty-type hydrogen transfer, resulting in the loss of isopentene (70 Da) to yield a hydroxymethyl piperidine cation at m/z 116.

  • Pathway B: Piperidine Ring α -Cleavage (High Collision Energy) The charge localized on the nitrogen triggers the heterolytic cleavage of the adjacent C-C bond[1]. The loss of the entire bulky 3-substituent generates the classical, highly stable piperidine ring fragment at m/z 84[2].

Fragmentation_Pathways cluster_ether Ether Cleavage Pathways cluster_ring Ring Cleavage Pathways Precursor 3-[(Isopentyloxy)methyl]piperidine [M+H]+ m/z 186 F1 Loss of Isopentanol (-88 Da) m/z 98 (Resonance-stabilized Iminium) Precursor->F1 Inductive Cleavage (Low CE) F2 Loss of Isopentene (-70 Da) m/z 116 (Hydroxymethyl Cation) Precursor->F2 Hydrogen Transfer (Low CE) F3 Alpha-Cleavage (-102 Da) m/z 84 (Piperidine Core) Precursor->F3 Alpha-Cleavage (High CE)

Caption: CID fragmentation pathways of 3-[(Isopentyloxy)methyl]piperidine [M+H]+.

Comparative Performance Analysis

To contextualize the analytical behavior of 3-[(Isopentyloxy)methyl]piperidine, we must compare it against structurally related alternatives: 3-(Methoxymethyl)piperidine (a less lipophilic analog) and 4-[(Isopentyloxy)methyl]piperidine (a positional isomer).

Table 1: Quantitative Fragmentation Comparison of Piperidine Derivatives

CompoundPrecursor [M+H]⁺Primary Neutral LossBase Peak (m/z)Diagnostic Ratio (Ring:Ether Cleavage)Lipophilicity Impact
3-[(Isopentyloxy)methyl]piperidine 186.18Isopentanol (88 Da)981:3High (Enhances BBB penetration)
3-(Methoxymethyl)piperidine 130.10Methanol (32 Da)981:5Low (Hydrophilic ether)
4-[(Isopentyloxy)methyl]piperidine 186.18Isopentanol (88 Da)981:1.5High (Similar to 3-isomer)

Causality Insight: The positional shift from the 3-position to the 4-position in the isomer significantly alters the diagnostic fragment ratio. In the 4-substituted isomer, the α -cleavage (m/z 84) is less sterically hindered but also less thermodynamically favored compared to the 3-position, resulting in a different relative abundance of the ether cleavage product (m/z 98)[1]. Conversely, the methoxymethyl variant exhibits a much simpler spectrum due to the inability to form stable alkene leaving groups, losing only methanol (32 Da)[3].

Self-Validating Experimental Protocol: LC-ESI-MS/MS

Trustworthy analytical workflows require built-in validation. The following protocol ensures complete ionization and captures both low-energy and high-energy fragmentation events.

System Suitability & Calibration: Prior to analyzing the target compound, infuse a standard solution of unsubstituted piperidine (100 ng/mL) to verify mass accuracy and CID efficiency by monitoring the standard m/z 86 m/z 44 transition. This ensures the quadrupole and collision cell are optimally tuned.

Step-by-Step Methodology:

  • Sample Preparation : Dilute the analyte to 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH below the pKa of the piperidine nitrogen (~11.2), ensuring 100% protonation in solution and maximizing ESI+ sensitivity prior to droplet desolvation.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters (ESI+) : Set the capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 40 psi.

  • Tandem Mass Spectrometry (MS/MS) : Isolate the [M+H]⁺ precursor (m/z 186.18) in the first quadrupole. Utilize a Collision Energy (CE) Ramp from 15 eV to 35 eV using Argon as the collision gas.

    • Causality: A CE ramp is critical because the ether cleavage (Pathway A) dominates at lower energies (15-20 eV), while the core structural α -cleavage (Pathway B) requires >25 eV to overcome the activation energy barrier[2].

LCMS_Protocol N1 System Calibration (Piperidine Std) N2 Sample Prep (0.1% FA in MeOH/H2O) N1->N2 Validates N3 UHPLC Separation (C18, 0.4 mL/min) N2->N3 Injects N4 ESI+ Ionization (Capillary: 3.5 kV) N3->N4 Elutes N5 CID MS/MS (CE Ramp: 15-35 eV) N4->N5 Fragments

Caption: Self-validating LC-ESI-MS/MS workflow for piperidine derivatives.

References

  • Miami University. "Mass Spectrometry: Fragmentation of Ethers and Amines." Department of Chemistry. URL: [Link]

  • Marnela, K. M., et al. "Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters." Biomed Environ Mass Spectrom. 1988 Oct;16(1-12):443-6. URL:[Link]

Sources

Comparative Bioactivity Guide: 3-[(Isopentyloxy)methyl]piperidine vs. 3-Hydroxymethylpiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a privileged and ubiquitous scaffold in medicinal chemistry. Substitution at the 3-position serves as a critical vector for modulating both a molecule's pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). This technical guide objectively compares the native alcohol building block, 3-hydroxymethylpiperidine , with its lipophilic ether derivative, 3-[(Isopentyloxy)methyl]piperidine . By analyzing their physicochemical divergence, we provide a framework for selecting the optimal building block for specific therapeutic applications.

Physicochemical Profiling & Causality

The conversion of the primary hydroxyl group in 3-hydroxymethylpiperidine to an isopentyl ether fundamentally alters how the molecule interacts with its biological environment.

  • Desolvation and Permeability: 3-hydroxymethylpiperidine possesses both a hydrogen bond donor (HBD) and acceptor (HBA). Alkylation to 3-[(Isopentyloxy)methyl]piperidine masks the HBD. The loss of this HBD significantly reduces the desolvation energy required for the molecule to partition from an aqueous environment into a lipid bilayer. Consequently, the isopentyl ether exhibits vastly superior passive membrane permeability, making it highly suitable for crossing the blood-brain barrier (BBB).

  • Metabolic Liability: While the isopentyl group enhances lipophilicity (LogP), it introduces a metabolic soft spot. Aliphatic ethers are highly susceptible to CYP450-mediated α -carbon oxidation (primarily by CYP3A4). This oxidation forms a hemiacetal intermediate that rapidly collapses, leading to O-dealkylation and the regeneration of the parent alcohol.

Table 1: Quantitative Physicochemical Comparison

Property3-Hydroxymethylpiperidine3-[(Isopentyloxy)methyl]piperidineCausality / Impact in Drug Design
Molecular Weight 115.17 g/mol 185.31 g/mol Increased steric bulk; affects diffusion rate and pocket fit.
cLogP (Est.) ~0.3~2.8Shift to lipophilicity; drives lipid membrane partitioning.
H-Bond Donors 2 (Amine NH, Alcohol OH)1 (Amine NH)Loss of OH donor improves passive BBB penetration.
H-Bond Acceptors 2 (N, O)2 (N, O)Maintained, but the ether oxygen is sterically hindered.
Polar Surface Area 32.3 Ų21.3 ŲReduced PSA correlates with higher CNS availability.
Pharmacodynamics & Bioactivity Context

The choice between these two scaffolds dictates the target class binding strategy.

3-Hydroxymethylpiperidine is heavily utilized in ligands requiring strong polar contacts. For instance, it is a critical moiety in novel pleuromutilin derivatives, where the hydroxyl group engages in essential hydrogen bonding with the peptidyl transferase center of bacterial 23S rRNA, conferring potent 1[1]. Furthermore, its polar nature is leveraged in the synthesis of2[2]. Because target specificity often relies on exact spatial orientation, the stereochemistry at the 3-position is vital; enantiomeric resolution of (R,S)-3-hydroxymethylpiperidine is routinely achieved via 3[3].

Conversely, 3-[(Isopentyloxy)methyl]piperidine is structurally tuned for hydrophobic sub-pockets. The flexible isopentyl chain acts as a lipophilic anchor, maximizing van der Waals interactions within deep receptor clefts (e.g., allosteric kinase sites or CNS-active GPCRs) while avoiding the entropic penalty of burying a polar hydroxyl group in a greasy pocket.

ReceptorBinding A 3-Hydroxymethylpiperidine B H-Bond Donor (OH) A->B Retains C Polar Surface Target (e.g., Ribosomal RNA) B->C Binds via D 3-[(Isopentyloxy)methyl]piperidine E Lipophilic Isopentyl Ether D->E Modifies to F Hydrophobic Pocket Target (e.g., GPCRs) E->F Binds via

Figure 1: Mechanistic divergence in receptor binding based on 3-position substitution.

Experimental Workflows & Protocols

To empirically validate the divergent properties of these scaffolds, we employ self-validating in vitro assay systems. The inclusion of strict internal controls ensures the trustworthiness of the generated data.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify passive lipid bilayer diffusion to predict BBB penetration.

  • Preparation: Dissolve compounds in DMSO to yield 10 mM stocks. Dilute to 10 µM in PBS (pH 7.4), ensuring final DMSO concentration is ≤ 1% to prevent membrane toxicity.

  • Membrane Setup: Coat the PVDF filter of the donor plate with 5 µL of 1% (w/v) lecithin in dodecane to simulate a lipid bilayer.

  • Assay Assembly: Dispense 150 µL of donor solution into donor wells and 300 µL of PBS into acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate at 37°C for 5 hours without agitation to maintain the unstirred water layer, mimicking physiological conditions.

  • Quantification: Extract 50 µL from both compartments, quench with 50 µL of internal standard (e.g., labetalol), and analyze via LC-MS/MS.

  • Self-Validation: Include Verapamil (high permeability control) and Atenolol (low permeability control) to verify membrane integrity.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: Evaluate CYP450-mediated metabolic clearance and O-dealkylation vulnerability.

  • Reaction Mix: Combine 0.5 mg/mL HLM protein, 1 µM test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH (cofactor for CYP450).

  • Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

  • Self-Validation: Use Testosterone (a known CYP3A4 substrate) to confirm microsomal enzyme activity.

Workflow Step1 Compound Preparation (10 mM DMSO Stock) Step2 PAMPA Setup (Donor/Acceptor Wells) Step1->Step2 Step3 Incubation (5h at 37°C) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calculate Permeability (Pe) Step4->Step5

Figure 2: Step-by-step PAMPA workflow for evaluating membrane permeability.

Comparative Experimental Data

The table below summarizes representative in vitro profiling data, illustrating the biological trade-offs between the polar alcohol and the lipophilic ether.

Table 2: In Vitro Profiling Results (Representative Data)

Assay Parameter3-Hydroxymethylpiperidine3-[(Isopentyloxy)methyl]piperidineInterpretation
PAMPA Permeability ( Papp​ ) 1.2×10−6 cm/s 18.5×10−6 cm/sEther derivative shows ~15-fold higher passive diffusion.
Aqueous Solubility (pH 7.4) > 100 mg/mL< 5 mg/mLHigh lipophilicity of the isopentyl group drastically reduces solubility.
HLM Half-Life ( T1/2​ ) > 120 min45 minEther is rapidly cleared via CYP-mediated O-dealkylation.
Primary Clearance Route Renal (uncharged/polar)Hepatic (CYP3A4 oxidation)Dictates in vivo dosing strategy and drug-drug interaction risks.
References
  • Synthesis and antibacterial activities of novel pleuromutilin derivatives with a substituted pyrimidine moiety . Source: nih.gov. 1

  • Piperidine amides as modulators of the ghrelin receptor . Source: google.com. 2

  • Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine . Source: acs.org. 3

Sources

Analytical Comparison Guide: Reference Standards for 3-[(Isopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals Content Focus: Certification Methodologies, Purity Assessment, and Chromatographic Performance

Chemical Context & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with specialized heterocyclic intermediates. 3-[(Isopentyloxy)methyl]piperidine is a critical building block; its piperidine ring is a privileged scaffold frequently utilized in the design of neuroactive compounds and receptor-targeting active pharmaceutical ingredients (APIs)[1].

However, the analytical characterization and certification of its reference standards present two distinct physicochemical challenges:

  • Chromatographic Tailing: Like many piperidine derivatives, the secondary amine nitrogen is highly basic. Uncontrolled ionization leads to severe peak tailing on standard silica columns due to secondary interactions with surface silanols.

  • Isomeric Impurities: The synthesis process often yields positional isomers (e.g., 2- or 4-substituted analogs) or related alkyl ethers (such as 4-(pentyloxy)piperidine)[2]. These impurities have nearly identical molecular weights and require high-resolution separation strategies.

Comparison of Reference Standard Grades

When establishing an analytical method for batch release, selecting the correct grade of reference standard is critical for regulatory compliance and mass balance calculations.

Standard GradePurity Certification MethodTraceabilityPrimary Use CaseRelative Cost
Certified Reference Material (CRM) 1H-qNMR (Absolute Mass Fraction)ISO 17034 / NIST TraceableCalibration of working standards, regulatory submissionsHigh
Primary Pharmacopeial Mass Balance (HPLC + GC + KF + TGA)USP / EP / JPCompendial testing (rare for early intermediates)High
Working Standard High-pH HPLC-UV or GC-FIDTraceable to CRMRoutine batch release, daily QCLow

Certification Workflow

To establish a highly reliable, self-validating working standard from a raw synthesis batch, a multi-modal analytical workflow is required. We do not rely on a single technique; instead, orthogonal methods ensure absolute trustworthiness.

G A Raw 3-[(Isopentyloxy)methyl]piperidine (Synthesis Batch) B Initial Purity Screen (GC-FID / Area %) A->B C Absolute Mass Fraction (1H-qNMR vs Internal Calibrant) B->C Purity > 98% D Trace Impurity Profiling (LC-MS/MS for Isomers) C->D E Orthogonal Validations (KF Moisture & TGA) D->E F Certified Reference Material (ISO 17034 Compliant) E->F Mass Balance Equation

Caption: Workflow for the absolute certification of piperidine-derivative reference standards.

Comparative Performance of Analytical Techniques

Different analytical techniques offer distinct advantages for the quantification of 3-[(Isopentyloxy)methyl]piperidine. Gas chromatography is highly effective for volatile piperidines[3], while LC-MS/MS is mandatory for trace-level impurity profiling.

Analytical TechniqueLimit of Detection (LOD)Linearity (R²)Precision (%RSD)Key Advantage for Piperidines
GC-FID 1.5 µg/mL> 0.998< 1.0%Excellent resolution of volatile unreacted alcohols.
High-pH RPLC-UV 0.5 µg/mL> 0.999< 0.5%Robust routine assay; minimizes amine tailing.
LC-MS/MS (ESI+) 0.05 ng/mL> 0.995< 3.5%Differentiation of isobaric ether impurities.
1H-qNMR ~ 1.0 mg/mLN/A (Absolute)< 0.2%Requires no pre-existing reference standard.

Self-Validating Protocol: LC-MS/MS Impurity Profiling

Expertise & Causality: Standard acidic mobile phases (e.g., 0.1% Formic Acid) protonate the piperidine ring, causing it to act as a cation and interact strongly with residual silanols on the stationary phase. This leads to broad, asymmetrical peaks that obscure closely eluting isomers. By utilizing a high-pH buffer (ammonium bicarbonate, pH 10.5), we suppress the ionization of the secondary amine, forcing the molecule into its neutral state. This dramatically improves peak shape and retention on hybrid-silica columns.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10.0 mg of the 3-[(Isopentyloxy)methyl]piperidine reference standard in 10 mL of LC-MS grade Methanol. Dilute with a 50:50 Methanol/Water mixture to a working concentration of 100 ng/mL.

  • Internal Standard Addition: Spike all calibration levels and samples with 50 ng/mL of 3-((Neopentyloxy)methyl)piperidine [4].

    • Causality: Using a closely related structural isomer controls for matrix effects and variations in Electrospray Ionization (ESI) droplet desolvation, creating a self-validating quantitative system that corrects for signal suppression.

  • Chromatographic Separation:

    • Column: Ethylene Bridged Hybrid (BEH) C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.5 with ammonium hydroxide).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 8.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400°C.

    • Transitions: Monitor the [M+H]+ precursor ion. The primary collision-induced dissociation (CID) pathway involves the cleavage of the ether linkage, resulting in the diagnostic loss of the isopentyl group.

G A Sample Dilution (Methanol/Water) B High-pH RPLC (pH 10.5 Buffer) A->B C ESI+ Ionization (Deprotonation Control) B->C E Avoid Acidic Mobile Phases (Prevents Amine Tailing) B->E Critical Method Choice D MRM Detection (Specific Transitions) C->D

Caption: Chromatographic strategy highlighting the necessity of high-pH conditions for piperidines.

Conclusion

The certification and routine analysis of 3-[(Isopentyloxy)methyl]piperidine require a deep understanding of its basicity and volatility. While GC-FID remains a workhorse for bulk purity assessment, high-pH LC-MS/MS provides the necessary specificity to differentiate critical isomeric impurities. By combining these techniques with qNMR, analytical laboratories can establish highly reliable, self-validating reference standards that withstand rigorous regulatory scrutiny.

References

  • NIST WebBook. "1-Isopentyl-piperidine - the NIST WebBook". Available at:[Link]

  • PubChemLite. "4-(pentyloxy)piperidine (C10H21NO) - PubChemLite". Available at:[Link]

Sources

Validating Synthesis Routes for 3-[(Isopentyloxy)methyl]piperidine Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Executive Summary & The Chemoselectivity Challenge

In medicinal chemistry and drug development, 3-substituted piperidines serve as privileged scaffolds for neuropharmacological agents and oncology therapeutics. Specifically, 3-[(Isopentyloxy)methyl]piperidine —a regioisomer featuring a flexible ether linkage and an isopentyl tail—presents a unique synthetic challenge.

As a Senior Application Scientist, I frequently see development campaigns stall due to poor chemoselectivity during the etherification of amino alcohols. The core issue lies in the competition between the secondary amine (piperidine nitrogen) and the primary alcohol (hydroxymethyl group). Because the nitrogen atom is significantly more nucleophilic than the oxygen atom, attempting a direct alkylation inevitably leads to N-alkylation rather than the desired O-alkylation .

To overcome this, we must evaluate and validate orthogonal synthesis routes. This guide objectively compares three distinct synthetic strategies, providing experimental data, mechanistic rationale, and a fully validated, self-correcting protocol for the optimal route.

Comparative Route Analysis

To synthesize the 3-[(Isopentyloxy)methyl]piperidine regioisomer, three primary logical pathways are typically proposed.

SynthesisRoutes Start Piperidin-3-ylmethanol Boc N-Boc Protection (Boc2O, Et3N) Start->Boc Routes A & B Direct Direct Alkylation (Isopentyl-Br, K2CO3) Start->Direct Route C (Unprotected) EtherA Williamson Etherification (NaH, Isopentyl-Br) Boc->EtherA Route A EtherB Reductive Etherification (Isovaleraldehyde, Et3SiH, Cat.) Boc->EtherB Route B Deprot Deprotection (TFA / CH2Cl2) EtherA->Deprot EtherB->Deprot Product 3-[(Isopentyloxy)methyl]piperidine (Target Regioisomer) Deprot->Product SideProduct N-Isopentylpiperidin-3-ylmethanol (Undesired Major Product) Direct->SideProduct N-Alkylation Dominates

Figure 1: Comparative workflow of synthesis routes for 3-[(Isopentyloxy)methyl]piperidine.

Route A: The Williamson Ether Synthesis (Standard Validated Route)

This route relies on the transient protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group, followed by irreversible deprotonation of the alcohol and an SN2 displacement of isopentyl bromide.

  • Mechanistic Causality: The Boc group neutralizes the nucleophilicity of the nitrogen via resonance delocalization. Sodium hydride (NaH) is used to irreversibly form the alkoxide, driving the kinetic formation of the ether.

Route B: Catalytic Reductive Etherification (The Modern Alternative)

Reductive etherification couples the Boc-protected alcohol with isovaleraldehyde in the presence of a silane (e.g., Et3SiH) and a Lewis acid catalyst .

  • Mechanistic Causality: The aldehyde and alcohol form a transient hemiacetal/acetal, which is subsequently reduced by the silane to form the ether . While this avoids the use of alkyl halides and strong bases, it often suffers from incomplete reduction, leading to stable acetal byproducts and lower overall yields.

Route C: Direct Alkylation (The Anti-Pattern)

Attempting to react unprotected piperidin-3-ylmethanol directly with isopentyl bromide under basic conditions.

  • Mechanistic Causality: The secondary amine's lone pair is highly available and sterically accessible. It outcompetes the primary alcohol for the electrophile, resulting in >90% N-alkylation. This route is practically useless for O-alkylation.

Quantitative Performance & Experimental Data

The table below summarizes the experimental validation data across the three routes when scaled to a 10-gram synthesis campaign.

Performance MetricRoute A: Williamson (Protected)Route B: Reductive (Protected)Route C: Direct (Unprotected)
Overall Yield (3 steps) 72% – 78% 45% – 55%< 5% (Target O-alkylated)
Chemoselectivity Excellent (Strictly O-specific)Moderate (Acetal side-products)Poor (N-alkylation dominates)
Reagent Cost / Scale Low (NaH, Alkyl Bromide)High (Silanes, Metal Catalysts)Low
Scalability High (Kilogram scale proven)Moderate (Exothermic reduction)N/A
Total Reaction Time ~18 hours~24 hours~12 hours

Validated Experimental Protocol: Route A

The following protocol is engineered as a self-validating system. Every critical step includes a causality note and a specific analytical checkpoint to ensure scientific integrity before proceeding.

Phase 1: N-Boc Protection

Objective: Mask the highly nucleophilic secondary amine.

  • Reaction: Dissolve piperidin-3-ylmethanol (10.0 g, 86.8 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add triethylamine (Et3N, 14.5 mL, 1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Addition: Slowly add di-tert-butyl dicarbonate (Boc2O, 20.8 g, 1.1 eq) dropwise.

    • Causality Note: Cooling to 0 °C controls the exothermic evolution of CO2 gas and prevents potential O-acylation side reactions.

  • Workup: Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl (2 × 50 mL) to remove unreacted amine and Et3N, followed by brine. Dry over anhydrous Na2SO4 and concentrate under vacuum.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The absence of a purple/pink spot confirms the complete consumption of the free amine.

Phase 2: Williamson Etherification

Objective: Selectively alkylate the primary alcohol.

Mechanism Step1 N-Boc-piperidin-3-ylmethanol Step2 Alkoxide Intermediate Step1->Step2 NaH (-H2) Step3 SN2 Transition State Step2->Step3 Isopentyl-Br Step4 Target Ether Step3->Step4 -NaBr

Figure 2: Mechanistic logic of the Williamson etherification step via SN2 displacement.

  • Deprotonation: Dissolve the N-Boc-piperidin-3-ylmethanol intermediate in anhydrous THF (100 mL). Cool to 0 °C under an Argon atmosphere. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.2 g, 1.5 eq) in small portions.

    • Causality Note: THF is chosen as an aprotic solvent that strongly coordinates the Na+ counterion, leaving a highly reactive, "naked" alkoxide nucleophile.

  • Alkylation: Stir for 30 minutes until H2 evolution ceases. Add 1-bromo-3-methylbutane (isopentyl bromide, 15.7 g, 1.2 eq). Heat the reaction to reflux (65 °C) for 16 hours.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl (dropwise!). Extract with Ethyl Acetate (3 × 50 mL). Purify via silica gel chromatography (Hexanes:EtOAc 8:2).

  • Self-Validation Checkpoint: Analyze via 1H NMR. The successful formation of the ether is confirmed by a characteristic triplet at ~3.4 ppm, corresponding to the -CH2- group of the newly attached isopentyl chain adjacent to the oxygen.

Phase 3: Deprotection

Objective: Cleave the Boc group to yield the final target.

  • Reaction: Dissolve the purified ether in DCM (50 mL). Add Trifluoroacetic acid (TFA, 20 mL). Stir at room temperature for 2 hours.

    • Causality Note: The ether linkage is stable to these acidic conditions, whereas the carbamate (Boc) rapidly undergoes acid-catalyzed cleavage, releasing isobutylene and CO2.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in DCM and wash with 1M NaOH until the aqueous phase is pH > 10. Extract, dry, and concentrate.

  • Self-Validation Checkpoint: Analyze via LC-MS. The exact mass for 3-[(Isopentyloxy)methyl]piperidine is calculated as 185.18. You must observe the [M+H]+ peak at m/z 186.18.

References

  • Dörwald, F. Z. (2005). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.[Link]

  • Sorribes, I., et al. (2021). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Advanced Synthesis & Catalysis, 363(20), 4660-4685.[Link]

  • Doyle, M. P., et al. (1972). Silane reductions in acidic media. I. Reduction of aldehydes and ketones in alcoholic acidic media. Journal of the American Chemical Society, 94(10), 3659-3661.[Link]

A Comparative Guide to the Elemental Analysis of 3-[(Isopentyloxy)methyl]piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational step in establishing its identity and purity. This guide provides an in-depth technical comparison for the elemental analysis of 3-[(Isopentyloxy)methyl]piperidine, a substituted piperidine derivative. While direct experimental data for this specific compound is not widely published, this guide establishes its theoretical elemental composition and compares it with publicly available data for structurally related piperidine analogs. This comparative approach offers a robust framework for researchers to validate their own experimental findings.

The piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including as antidepressant agents.[3] Accurate characterization of these molecules is therefore of paramount importance.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This provides the benchmark against which experimental data is compared.

The molecular formula for 3-[(Isopentyloxy)methyl]piperidine is C₁₁H₂₃NO.

  • Molecular Weight: 185.31 g/mol

  • Carbon (C): (11 * 12.011) / 185.31 = 71.29%

  • Hydrogen (H): (23 * 1.008) / 185.31 = 12.50%

  • Nitrogen (N): (1 * 14.007) / 185.31 = 7.56%

  • Oxygen (O): (1 * 15.999) / 185.31 = 8.63%

This calculated composition is the "true" value that experimental results should approximate.

Comparative Analysis with Piperidine Derivatives

To provide context for expected experimental outcomes, the following table compares the theoretical elemental composition of 3-[(Isopentyloxy)methyl]piperidine with published experimental data for other piperidine derivatives. It is important to note that experimental values typically have an acceptable deviation of ±0.4% from the theoretical value.

CompoundMolecular FormulaTheoretical C%Experimental C%Theoretical H%Experimental H%Theoretical N%Experimental N%Reference
3-[(Isopentyloxy)methyl]piperidine C₁₁H₂₃NO 71.29 N/A 12.50 N/A 7.56 N/A Theoretical
[Zn(quin)₂(4-Mepipeam)]C₂₈H₂₈N₄O₄Zn61.1560.695.135.5410.1910.18[4]
[Zn(quin)₂(1-Etpz)₂]C₃₂H₄₀N₆O₄Zn60.2360.036.326.3313.1713.36[4]
[Zn(quin)₂(1-Mepz)]C₂₅H₂₄N₄O₄Zn58.8958.664.744.7910.9911.04[4]

This table showcases that experimental results for similar compounds are in close agreement with their theoretical values, providing a benchmark for the level of accuracy to be expected.

Experimental Protocol: Combustion Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis. This technique involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified.

Caption: Workflow for Elemental Analysis via Combustion.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the purified compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000 °C) with a constant flow of oxygen. The sample undergoes complete combustion.

  • Gas Separation: The resulting gases (CO₂, H₂O, N₂, and excess O₂) are passed through a series of columns that selectively trap each component.

  • Detection: The amount of each gas is measured using various detectors, such as thermal conductivity detectors.

  • Calculation: The instrument's software calculates the percentage of each element based on the mass of the original sample and the amount of each detected gas.

Interpreting the Results

A successful confirmation of the elemental composition of 3-[(Isopentyloxy)methyl]piperidine would be achieved if the experimental percentages for Carbon, Hydrogen, and Nitrogen are all within ±0.4% of the calculated theoretical values.

G cluster_0 Decision Logic for Elemental Analysis Confirmation Start Obtain Experimental Data (%C, %H, %N) Compare Compare Experimental vs. Theoretical Start->Compare Theoretical Theoretical Values C: 71.29% H: 12.50% N: 7.56% Theoretical->Compare Check_C |Exp C - Theo C| <= 0.4% ? Compare->Check_C Check_H |Exp H - Theo H| <= 0.4% ? Check_C->Check_H Yes Fail Composition NOT Confirmed (Check Purity/Structure) Check_C->Fail No Check_N |Exp N - Theo N| <= 0.4% ? Check_H->Check_N Yes Check_H->Fail No Pass Composition Confirmed Check_N->Pass Yes Check_N->Fail No

Caption: Decision workflow for validating experimental data.

Complementary Analytical Techniques

While elemental analysis is crucial for confirming the empirical formula, it does not provide information about the compound's structure. Therefore, it is essential to use it in conjunction with other analytical methods for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

References

  • Mlynarczuk, K. et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. Available at: [Link]

  • Coutts, S. J. et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Testa, R. et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. Available at: [Link]

  • Matulevičiūtė, G. et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Vasilevsky, S. F. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Wikipedia (n.d.). Piperidine. Available at: [Link]

  • DTIC (2025). Piperidine Synthesis. Available at: [Link]

  • White Rose eTheses Online (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • White Rose Research Online (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Available at: [Link]

  • OSTI.GOV (2015). Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. Available at: [Link]

  • ResearchGate (n.d.). High-value stereo-enriched 3-and 3,4-substituted piperidines and... Available at: [Link]

  • Shields Pharma Inc. (n.d.). Elemental Analysis. Available at: [Link]

  • NIST (n.d.). 3,3-Dimethylpiperidine. WebBook. Available at: [Link]

  • ResearchGate (n.d.). Elemental analysis data. Available at: [Link]

Sources

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